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Pyridine-2-sulfonamide

Cat. No.: B152805
CAS No.: 63636-89-5
M. Wt: 158.18 g/mol
InChI Key: DWJMBQYORXLGAE-UHFFFAOYSA-N
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Description

Significance of Sulfonamide and Pyridine (B92270) Scaffolds in Chemical Biology

The two core components of Pyridine-2-sulfonamide, the sulfonamide and pyridine moieties, are independently recognized for their profound impact on chemical biology.

The sulfonamide group (-SO₂NH₂) is a cornerstone in medicinal chemistry. thieme-connect.comresearchgate.net Its derivatives are known to exhibit a wide array of biological activities, including antibacterial, anticancer, antiviral, and anti-inflammatory properties. bohrium.commdpi.comeurjchem.comekb.eg This versatility stems from the sulfonamide's ability to mimic the transition state of various enzymatic reactions and to participate in strong hydrogen bonding interactions with biological targets. cymitquimica.com

The pyridine ring , a nitrogen-containing heterocycle, is another privileged scaffold in drug discovery. nih.gov Its presence in numerous natural products and FDA-approved drugs underscores its importance. nih.gov The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor and a basic center, influencing the compound's solubility, bioavailability, and interaction with biological macromolecules. nih.gov The combination of these two pharmacologically significant scaffolds in a single molecule, as seen in this compound, creates a powerful platform for the design and synthesis of novel bioactive compounds. researchgate.net

Historical Context of Sulfonamide Derivatives in Drug Discovery

The journey of sulfonamide derivatives in medicine began in the 1930s with the discovery of Prontosil, the first commercially available antibacterial agent. bohrium.comwikipedia.org This groundbreaking discovery, which earned Gerhard Domagk the Nobel Prize in Physiology or Medicine, revealed that the in vivo metabolic product of Prontosil, sulfanilamide, was responsible for its antibacterial activity. openaccesspub.org This finding opened the floodgates for the development of a vast library of sulfonamide drugs, which were the first broadly effective systemic antibacterials and played a crucial role in treating bacterial infections before the advent of penicillin. wikipedia.orghuvepharma.com

The initial "sulfa craze" led to the synthesis of thousands of sulfonamide derivatives, each with modified properties. wikipedia.orghuvepharma.com This extensive research established the sulfonamide group as a key pharmacophore and led to the development of drugs for a variety of conditions beyond bacterial infections, including diuretics, antidiabetic agents, and anticonvulsants. wikipedia.orgopenaccesspub.org The historical success of sulfonamides has cemented their importance in medicinal chemistry and continues to inspire the development of new therapeutic agents based on this versatile scaffold. bohrium.comresearchgate.net

Overview of this compound as a Research Compound

This compound serves as a crucial intermediate and building block in the synthesis of more complex molecules with potential therapeutic applications. thieme-connect.comthieme-connect.com Its chemical properties, including its solid, crystalline nature and solubility in polar solvents, make it amenable to various laboratory procedures. cymitquimica.com The reactivity of the sulfonamide nitrogen allows for further chemical modifications, such as nucleophilic substitutions and coupling reactions, enabling the creation of diverse libraries of compounds for screening. cymitquimica.com

In academic research, this compound and its derivatives are actively being investigated for their potential as:

Enzyme inhibitors: The sulfonamide group is a known zinc-binding group, making it a key feature in the design of inhibitors for zinc-containing enzymes like carbonic anhydrases and matrix metalloproteinases. rcsb.org this compound derivatives have shown inhibitory activity against various enzymes, including those involved in cancer and microbial growth. rcsb.orgacs.org

Anticancer agents: Researchers have explored pyridine-sulfonamide hybrids as potential anticancer agents, with some compounds showing potent activity against various cancer cell lines. biosynth.comnih.gov These compounds can act through various mechanisms, including the inhibition of key signaling pathways like VEGFR-2. nih.gov

Antimicrobial agents: Building on the historical success of sulfa drugs, scientists continue to synthesize and evaluate new pyridine-sulfonamide derivatives for their antibacterial and antifungal activities. mdpi.comacs.org Some of these novel compounds have shown promising dual inhibitory effects on essential bacterial enzymes. acs.org

Catalysts: In the field of organometallic chemistry, iridium(III) complexes containing bis-pyridine-2-sulfonamide ligands have been developed as efficient and durable catalysts for processes like homogeneous water oxidation. acs.org

Scope and Objectives of Current Research Landscape

The current research landscape for this compound is vibrant and multifaceted. Key areas of investigation include:

Development of efficient synthesis methods: Researchers are continuously working on developing more efficient, scalable, and environmentally friendly methods for the synthesis of this compound and its derivatives. thieme-connect.comthieme-connect.comtandfonline.com

Exploration of new biological targets: Scientists are actively exploring the potential of this compound-based compounds to interact with a wider range of biological targets, including those implicated in diseases like diabetes and Alzheimer's. nih.govscispace.com

Structure-activity relationship (SAR) studies: A significant focus of current research is to understand the relationship between the chemical structure of this compound derivatives and their biological activity. rcsb.org These studies are crucial for the rational design of more potent and selective compounds.

Application in materials science: The unique structural and electronic properties of this compound are also being explored for applications in materials science, such as in the development of novel ionic liquids and dendrimers. rsc.org

The ongoing research into this compound highlights its enduring importance as a versatile and valuable compound in the pursuit of new scientific discoveries and therapeutic advancements.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H6N2O2S B152805 Pyridine-2-sulfonamide CAS No. 63636-89-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

pyridine-2-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N2O2S/c6-10(8,9)5-3-1-2-4-7-5/h1-4H,(H2,6,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWJMBQYORXLGAE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50979853
Record name Pyridine-2-sulfonamide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63636-89-5
Record name Pyridine-2-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50979853
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name pyridine-2-sulfonamide
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Synthetic Methodologies and Chemical Transformations of Pyridine 2 Sulfonamide and Its Derivatives

Direct Synthetic Routes to Pyridine-2-sulfonamide

Synthesis via Halogen-Metal Exchange and Subsequent Reactions

A prominent and scalable method for the synthesis of pyridine (B92270) sulfonamides involves an initial halogen-metal exchange reaction. thieme-connect.comthieme-connect.com This approach is particularly useful for preparing substituted pyridine-2-sulfonamides from readily available halopyridines.

The synthesis of 6-bromothis compound (B1441240) can be effectively achieved starting from 2,6-dibromopyridine. thieme-connect.comthieme-connect.com This process begins with a halogen-metal exchange, where one of the bromine atoms is selectively replaced by a metal, typically using a Grignard reagent like isopropylmagnesium chloride (i-PrMgCl) or a lithium magnesiate reagent like n-Bu3MgLi. thieme-connect.com This metalated intermediate is then reacted further to introduce the sulfonamide functionality.

Following the halogen-metal exchange, the resulting metalated pyridine is reacted with sulfuryl chloride (SO2Cl2) to form the corresponding 6-bromopyridine-2-sulfonyl chloride. thieme-connect.comthieme-connect.com This intermediate is often generated in situ and can be directly subjected to amidation without extensive purification. The amidation is typically carried out by reacting the sulfonyl chloride with an appropriate amine, such as di(4-methoxybenzyl)amine, in the presence of a base like triethylamine (B128534) (Et3N), to yield the final sulfonamide product. thieme-connect.com This method has been demonstrated to be efficient for the large-scale preparation of 6-bromopyridine-2-sulfonyl chlorides and their subsequent conversion to functionalized sulfonamides. thieme-connect.com

Table 1: Synthesis of 6-bromothis compound via Halogen-Metal Exchange

StepReagents and ConditionsProductYieldReference
Halogen-Metal Exchange & Chlorosulfonylation1. n-BuLi, n-Bu2Mg, THF, -10 °C2. SO2Cl2, Toluene, -12 °C6-Bromopyridine-2-sulfonyl chlorideNot explicitly stated for this step, but the overall process is efficient. thieme-connect.com
AmidationHN(PMB)2, Et3N, EtOAc, 0 °CN,N-bis(4-methoxybenzyl)-6-bromothis compound64% (crystallized) thieme-connect.com

Oxidative Chlorination of Azaarenethiols Mediated by NaClO2

An alternative route to azaarenesulfonyl chlorides, the direct precursors to sulfonamides, involves the oxidative chlorination of azaarenethiols. tandfonline.comtandfonline.com A simple and effective method utilizes sodium chlorite (B76162) (NaClO2) as the oxidizing agent in an aqueous medium. tandfonline.comtandfonline.comfigshare.com This approach is advantageous due to the use of water as a solvent and the straightforward purification of the resulting sulfonyl chlorides by simple extraction and concentration. tandfonline.comtandfonline.comresearchgate.net The obtained azaarenesulfonyl chlorides, including pyridine-2-sulfonyl chloride, can then be readily condensed with amines to produce the corresponding sulfonamides. tandfonline.comtandfonline.comfigshare.com

This method has been successfully applied to the synthesis of various pyridine-2-sulfonyl chlorides and 1-methyl-1H-imidazole-2-sulfonyl chloride. tandfonline.com It offers a valuable alternative to traditional methods that often employ less stable or more hazardous reagents like aqueous sodium hypochlorite (B82951) or chlorine gas. tandfonline.com

Conversion of 2-Pyridylzinc Reagents with Electrophiles

The use of organozinc reagents provides another versatile pathway for the synthesis of heteroaryl sulfonamides. researchgate.netacs.orgnih.gov Specifically, 2-pyridylzinc reagents have been shown to react with suitable electrophiles to generate intermediates that can be converted to pyridine-2-sulfonamides. researchgate.netacs.orgrsc.org

A notable electrophile for this transformation is 2,4,6-trichlorophenyl chlorosulfate (B8482658) (TCPC). researchgate.netacs.orgnih.gov The reaction of a 2-pyridylzinc reagent, such as 2-pyridylzinc bromide, with TCPC leads to the formation of 2,4,6-trichlorophenyl (TCP) pyridine-2-sulfonate (B372464). researchgate.netacs.org This sulfonate ester can then be reacted with amines to furnish the desired pyridine-2-sulfonamides. researchgate.netrsc.org Interestingly, the reactivity of TCPC with organozinc reagents can vary. While more electron-rich 2-pyridylzinc reagents yield the sulfonate ester, less electron-rich aryl- and heteroarylzinc reagents react with TCPC to afford sulfonyl chlorides, which are then converted in situ to sulfonamides. researchgate.netacs.orgnih.gov

Table 2: Synthesis of Pyridine-2-sulfonates and Sulfonamides using 2-Pyridylzinc Reagents and TCPC

ReactantProductYieldReference
2-Pyridylzinc bromide2,4,6-Trichlorophenyl pyridine-2-sulfonate75% acs.org
2-Thienylzinc bromide (followed by in situ reaction with dimethylamine)N,N-Dimethylthiophene-2-sulfonamideNot explicitly stated for this specific example, but the general method is described as effective. acs.org
Formation of 2,4,6-Trichlorophenyl Pyridine-2-sulfonates and Amine Reactions

A notable method for the preparation of heteroaryl sulfonamides involves the use of 2,4,6-trichlorophenyl chlorosulfate (TCPC). acs.orgnih.gov The reaction of 2-pyridylzinc reagents with TCPC yields 2,4,6-trichlorophenyl (TCP) pyridine-2-sulfonates. acs.orgnih.gov For instance, the reaction of 2-pyridylzinc bromide with TCPC affords a 75% yield of 2,4,6-trichlorophenyl pyridine-2-sulfonate. nih.gov This specific reaction highlights a preferential displacement of the 2,4,6-trichlorophenoxide over chloride. nih.gov

These TCP pyridine-2-sulfonate esters are valuable intermediates because they are significantly more stable than the corresponding pyridine-2-sulfonyl chlorides. acs.org While pyridine-2-sulfonyl chloride is known to be highly unstable, the TCP esters can be isolated via flash chromatography and stored at room temperature for months without significant decomposition. acs.org The enhanced stability and reactivity of TCP sulfonates, compared to phenyl sulfonates, make them effective electrophiles. acs.orgucl.ac.uk

The utility of these stable intermediates is demonstrated in their subsequent reactions with various amines to form N-alkyl and N-aryl sulfonamides in good yields. nih.gov This two-step process—formation of the stable TCP sulfonate followed by aminolysis—provides a robust and modular route to a variety of pyridine-2-sulfonamides. acs.orgnih.gov

Table 1: Synthesis of 2,4,6-Trichlorophenyl Pyridine-2-sulfonates

Heteroaryl Bromide Precursor Product Isolated Yield (%)
2-Bromopyridine 2,4,6-Trichlorophenyl pyridine-2-sulfonate 75 nih.gov
2-Bromo-5-(trifluoromethyl)pyridine 2,4,6-Trichlorophenyl 5-(trifluoromethyl)pyridine-2-sulfonate 72 nih.gov
2-Bromo-6-methoxypyridine 2,4,6-Trichlorophenyl 6-methoxypyridine-2-sulfonate 65 nih.gov

Data sourced from DeBergh, J. R., et al. (2015). nih.gov

Functionalization and Derivatization Strategies

Ortho-Functionalization of Pyridine-2-sulfonamides

The directed ortho-metalation (DoM) of pyridine-2-sulfonamides is a key strategy for introducing functionality at the C-3 position. researchgate.net The use of TMPMgCl·LiCl (where TMP stands for 2,2,6,6-tetramethylpiperidyl) as a base has proven effective for the selective deprotonation at the position ortho to the sulfonamide directing group. researchgate.netthieme-connect.com

A direct thiolation of pyridine-2-sulfonamides can be achieved using magnesium thiolates. thieme-connect.comresearchgate.net This method involves the ortho-magnesiation with TMPMgCl·LiCl, followed by reaction with a thiolating agent. researchgate.net Specifically, after the initial ortho-functionalization, the resulting intermediates can be converted to the corresponding thioethers. thieme-connect.com

A one-pot procedure has been developed that combines ortho-functionalization and thiolation. In this process, symmetric or asymmetric diorganodisulfides are used as electrophiles to trap the ortho-magnesiated intermediate, leading directly to 2,3-disubstituted dithioethers of pyridine. thieme-connect.com This approach allows for the efficient creation of various pyridine thioethers. thieme-connect.comgrafiati.com

Following the directed ortho-magnesiation of pyridine-2-sulfonamides with TMPMgCl·LiCl, the resulting magnesium intermediates can be trapped with a variety of electrophiles. researchgate.netthieme-connect.com This electrophilic quenching step introduces diverse functional groups at the 3-position of the pyridine ring. thieme-connect.com

The process has been shown to be compatible with a range of electrophiles under mild conditions, successfully producing a broad array of 3-functionalized pyridine-2-sulfonamides. researchgate.netresearchgate.net This strategy significantly enhances the molecular diversity achievable from a common this compound starting material, providing a versatile tool for synthesizing complex pyridine derivatives. researchgate.net

Synthesis of Pyridine-Based N-Sulfonamide Analogs

A versatile strategy for synthesizing novel, functionalized pyridine-based N-sulfonamide analogs begins with the key precursor, N-cyanoacetoarylsulfonylhydrazide. acs.orgacs.org This compound can be conveniently prepared from the reaction of cyanoacetohydrazide with an arylsulfonyl chloride. acs.org

The synthesis of the target pyridine derivatives is achieved by reacting N-cyanoacetoarylsulfonylhydrazide with various electrophiles. acs.orgnih.gov These electrophiles include compounds such as 2-(benzo[d]thiazol-2-yl)-3,3-bis(alkylthio)acrylonitriles, 2-(benzo[d]imidazol-2-yl)-3,3-bis(methylthio)acrylonitriles, and 2-ethoxyacrylonitrile derivatives. acs.orgacs.org For example, the reaction of N-cyanoacetoarylsulfonylhydrazide with 2-cyano-3-ethoxyacrylate in the presence of a sodium alkoxide yields a sulfonamide-containing pyridine. mdpi.com The reaction proceeds through the addition of the active methylene (B1212753) group of the hydrazide to the double bond of the acrylate, followed by ethanol (B145695) elimination and cyclization. mdpi.com This methodology provides a pathway to complex heterocyclic systems incorporating both pyridine and sulfonamide moieties. acs.orgresearchgate.net

Table 2: List of Compounds

Compound Name
2,4,6-Trichlorophenyl pyridine-2-sulfonate
2,4,6-Trichlorophenyl 5-(trifluoromethyl)pyridine-2-sulfonate
2,4,6-Trichlorophenyl 6-methoxypyridine-2-sulfonate
2,4,6-Trichlorophenyl chlorosulfate (TCPC)
2-Bromo-5-(trifluoromethyl)pyridine
2-Bromo-6-methoxypyridine
2-Bromopyridine
2-Cyano-3-ethoxyacrylate
2-Pyridylzinc bromide
Cyanoacetohydrazide
N-Cyanoacetoarylsulfonylhydrazide
This compound
Preparation of Novel Benzothiazole (B30560) and Benzimidazole (B57391) Incorporating Sulfonamide Moieties

The synthesis of hybrid molecules that incorporate pyridine, sulfonamide, and either benzothiazole or benzimidazole moieties has been an area of active research. These complex structures are typically assembled through multi-step sequences that strategically combine the individual pharmacophores.

A key strategy involves the reaction of a precursor bearing the pyridine-sulfonamide core with electrophiles that enable the formation of the benzothiazole or benzimidazole ring system. nih.govacs.org For instance, a novel class of functionalized pyridine-based benzothiazole and benzimidazole sulfonamides was developed by reacting N-cyanoacetoarylsulfonylhydrazide with various electrophilic reagents. nih.govacs.orgacs.org

The synthesis of N-(5-(Benzo[d]thiazol-2-yl)-4-(alkylthio)-2-oxopyridin-1(2H)-yl)arylsulfonamides is achieved by reacting N-cyanoacetoarylsulfonylhydrazide with 2-(benzo[d]thiazol-2-yl)-3,3-bis(alkylthio)acrylonitriles. acs.org Similarly, the corresponding benzimidazole derivatives are prepared using 2-(1H-benzo[d]imidazol-2-yl)-3,3-bis(methylthio)-acrylonitrile derivatives as the electrophile. acs.org The reaction proceeds at room temperature and provides the target heterocyclic systems. acs.org The general structure of these synthesized compounds was confirmed through various spectroscopic methods, including IR and ¹H NMR. acs.org

Another approach involves starting with 2-aminobenzothiazole, which can be elaborated through a series of reactions to incorporate the sulfonamide linkage and subsequently a pyridine or other amide-containing fragments. dergipark.org.tr For example, benzothiazole-based sulfonamide-amide hybrid compounds can be synthesized by reacting N-(4-(N-(benzo[d]thiazol-2-yl)sulfamoyl)phenyl)acetamide with various acyl chlorides in pyridine at room temperature. dergipark.org.tr

The synthesis of bis-benzimidazole sulfonamides has also been reported, starting from diols and proceeding through the formation of tris-(4-substituted benzenesulfonate)-diethanolamine, which then reacts with benzimidazole under basic conditions. mdpi.com A more direct method for preparing benzimidazole-sulfonyl derivatives involves the reaction of a benzimidazole scaffold with sulfonyl chloride derivatives under standard conditions. nih.govresearchgate.net For instance, 2-mercaptobenzimidazole (B194830) can be used as a starting material, which is then reacted with a suitable sulfonyl chloride. nih.gov

Table 1: Synthesis of Pyridine-Based Benzothiazole/Benzimidazole Sulfonamides

Starting Material 1 Starting Material 2 Product Type Ref
N-cyanoacetoarylsulfonylhydrazide 2-(benzo[d]thiazol-2-yl)-3,3-bis(alkylthio)acrylonitriles Pyridine-Benzothiazole-Sulfonamide acs.org
N-cyanoacetoarylsulfonylhydrazide 2-(benzo[d]imidazol-2-yl)-3,3-bis(methylthio)acrylonitriles Pyridine-Benzimidazole-Sulfonamide acs.org
N-(4-(N-(benzo[d]thiazol-2-yl)sulfamoyl)phenyl)acetamide Acyl Chlorides Benzothiazole-Sulfonamide-Amide dergipark.org.tr

Formation of Imidazole[1,2-a]Pyridine Derivatives Containing Sulfonamide Moieties

The imidazo[1,2-a]pyridine (B132010) scaffold is a privileged bicyclic heterocyclic system. The incorporation of a sulfonamide moiety onto this framework has been achieved through several synthetic routes, often starting from readily available 2-aminopyridine (B139424) derivatives.

A common and effective method involves the initial synthesis of the imidazo[1,2-a]pyridine core, followed by sulfonation. researchgate.net For example, 2-aminopyridine can be reacted with a p-bromo phenacyl bromide in the presence of a mild base like magnesium oxide (MgO) to construct the substituted imidazo[1,2-a]pyridine ring. researchgate.net This intermediate is then treated with chlorosulfonic acid to install the sulfonyl chloride group, typically at the 3-position of the heterocyclic ring system. researchgate.net This reactive 2-(4-bromophenyl)imidazo[1,2-a]pyridine-3-sulfonyl chloride can then be reacted with a variety of primary or secondary amines to generate a library of imidazole[1,2-a]pyridine sulfonamides. researchgate.net

Alternatively, a molecular hybridization strategy can be employed to design and synthesize these derivatives. nih.gov This approach allows for the creation of diverse libraries of imidazo[1,2-a]pyridine sulfonamides (IPSs) which can be purified by column chromatography. nih.gov The synthesis of peptidomimetics containing the imidazo[1,2-a]pyridine fragment has also been developed through tandem reactions, highlighting the versatility of this scaffold in constructing complex molecules. beilstein-journals.org

The synthesis of imidazo[1,2-a]pyridines can be achieved through various catalytic methods, including copper-catalyzed aerobic oxidative reactions from 2-aminopyridines and ketones, which could then be subjected to sulfonamidation. organic-chemistry.org

Table 2: Synthesis of Imidazo[1,2-a]pyridine Sulfonamides

Step 1 Reactants Step 1 Product Step 2 Reactants Final Product Class Ref
2-Aminopyridine, p-Bromo phenacyl bromide 2-(4-bromophenyl)imidazo[1,2-a]pyridine Chlorosulfonic acid, Various Amines Imidazo[1,2-a]pyridine-3-sulfonamides researchgate.net

General Synthetic Principles Applicable to this compound Derivatives

The formation of the sulfonamide bond (SO₂-N) is central to the synthesis of this compound and its derivatives. Several fundamental methods are employed for this purpose, ranging from traditional condensation reactions to modern metal-catalyzed approaches.

Amine and Aryl Sulfonyl Chloride Condensation

The most conventional and widely used method for constructing sulfonamides is the condensation reaction between a primary or secondary amine and a sulfonyl chloride in the presence of a base. ekb.egijarsct.co.in This high-efficiency reaction is straightforward and remains a method of choice. ekb.egresearchgate.net For the synthesis of this compound derivatives, this can involve either the reaction of 2-aminopyridine with a suitable aryl sulfonyl chloride or the reaction of pyridine-2-sulfonyl chloride with a primary or secondary amine.

The reaction is typically carried out in the presence of a base, such as pyridine, to neutralize the hydrochloric acid byproduct. ekb.eg The nucleophilicity of the amine can vary, with primary amines generally being highly reactive. ijarsct.co.in This method's main limitations can be the stability of the sulfonyl chloride and its functional group compatibility. acs.org

Sulfonamide Formation from Amines and Thiols

To circumvent the need for pre-functionalized and often unstable sulfonyl chlorides, direct oxidative coupling methods between thiols and amines have emerged as a powerful alternative. rsc.org This approach allows for the synthesis of sulfonamides from readily available and inexpensive commodity chemicals. nih.govnih.govacs.org

One such method is an environmentally benign electrochemical process where the transformation is driven entirely by electricity, without the need for sacrificial chemical reagents or catalysts. nih.govnih.govacs.org The reaction involves the anodic coupling of thiols and amines, forming the S-N bond through a proposed mechanism involving the generation of an aminium radical intermediate. acs.org This process is rapid, often completing in minutes, and demonstrates broad substrate scope and functional group compatibility due to the mild conditions. nih.govnih.gov

Chemical-based oxidative systems have also been developed. A one-pot synthesis can be achieved by reacting thiols with amines in the presence of reagents like hydrogen peroxide (H₂O₂), thionyl chloride (SOCl₂), and pyridine, which produces sulfonamides in excellent yields. organic-chemistry.org Other systems, such as those using iodine in combination with an oxidant like tert-butyl hydroperoxide (tBuOOH) or I₂O₅, can also facilitate the direct sulfonylation of amines with thiols under metal-free conditions. rsc.org

Metal-Catalyzed Sulfonamidation Approaches

Transition metal catalysis provides efficient and environmentally friendly pathways for the formation of N-arylsulfonamides. sioc-journal.cn These methods often involve the coupling of sulfonamides with aryl halides or arylboronic acids, or the direct C-H sulfonamidation of aromatic compounds. sioc-journal.cn

Palladium-catalyzed sulfonamidation of aryl nonaflates, promoted by electron-rich phosphine (B1218219) ligands, has been developed for the synthesis of complex molecules. nih.gov Copper-catalyzed N-arylation of sulfonamides is another attractive approach to prepare N-(hetero)aryl sulfonamides, avoiding potentially problematic impurities associated with other methods. researchgate.net Recently, direct sulfonamidation of (hetero)aromatic C-H bonds using sulfonyl azides has become an effective method, with nitrogen gas as the only byproduct. researchgate.net This can be catalyzed by various metals, including copper, which promotes an amide-assisted radical mechanism. researchgate.net Zirconium-catalyzed reductive sulfonamidation of amides represents another modern approach, enabling the direct, single-step preparation of secondary sulfonamides from common building blocks at room temperature. acs.org

Grignard Reactions in Sulfonyl Chloride Synthesis

The synthesis of the key aryl sulfonyl chloride precursor is a critical step. A well-established method for this is the reaction of an organometallic species, particularly a Grignard reagent (arylmagnesium halide), with sulfuryl chloride (SO₂Cl₂). rsc.orgmdpi.com

This reaction typically involves adding the Grignard reagent to an excess of sulfuryl chloride in an appropriate solvent like ether-hexane or tetrahydrofuran (B95107) (THF) at low temperatures (e.g., 0 °C). rsc.org The use of arylmagnesium chlorides in THF has been shown to produce pure arenesulfonyl chlorides in good yields (53-64%). rsc.org This method is applicable to a range of substituted aryl Grignard reagents, allowing for the synthesis of various arenesulfonyl chlorides. rsc.org The reaction of Grignard reagents with a stable sulfur dioxide surrogate, DABSO, can also generate sulfinates, which can then be converted in situ to sulfonamides. organic-chemistry.org This approach avoids the direct handling of gaseous sulfur dioxide. organic-chemistry.org

Table 3: Comparison of General Sulfonamide Synthesis Methods

Method Key Reactants Key Reagents/Catalysts Advantages Ref
Condensation Amine, Sulfonyl Chloride Base (e.g., Pyridine) High efficiency, simple ekb.egresearchgate.net
Oxidative Coupling Amine, Thiol Electricity or Oxidants (I₂, H₂O₂) Avoids sulfonyl chlorides, mild conditions rsc.orgnih.govorganic-chemistry.org
Metal-Catalysis Sulfonamide, Aryl Halide/Nonaflate Pd, Cu, Zr catalysts High efficiency, C-H functionalization possible sioc-journal.cnnih.govresearchgate.netacs.org

| Grignard Route to Precursor | Arylmagnesium Halide, SO₂Cl₂ | N/A | Access to aryl sulfonyl chlorides | rsc.orgmdpi.com |

Coordination Chemistry of Pyridine 2 Sulfonamide and Its Complexes

Ligand Design and Metal Chelation Properties

The design of ligands based on pyridine-2-sulfonamide allows for the creation of molecules with specific coordination preferences and geometries. The inherent electronic and structural features of the pyridine (B92270) and sulfonamide groups are central to their function in metal chelation.

The pyridine ring and the sulfonamide group are the key components that dictate the coordination behavior of this compound-based ligands. The nitrogen atom of the pyridine ring acts as a Lewis base, readily donating its lone pair of electrons to a metal center. The sulfonamide group (-SO₂NH-) offers multiple potential coordination sites. The nitrogen atom of the sulfonamide can coordinate to a metal ion, often after deprotonation, forming a stable chelate ring. Additionally, the oxygen atoms of the sulfonyl group can participate in coordination, further stabilizing the metal complex. rsc.orgrsc.org The interplay between these two moieties allows for the formation of stable five- or six-membered chelate rings with metal ions. The electronic properties of the pyridine ring and the substituents on the sulfonamide can be modified to tune the ligand's electron-donating ability and, consequently, the properties of the resulting metal complex. rsc.org

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with this compound-based ligands typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent. The resulting complexes are then characterized using a variety of spectroscopic and analytical techniques to determine their structure, bonding, and electronic properties.

A family of iridium(III) complexes with tetradentate bis(this compound) (bpsa) ligands has been synthesized and characterized. acs.orgnih.gov These "wrap-around" ligands coordinate to the Ir(III) center in an octahedral fashion, forming anionic complexes with two additional coordination sites typically occupied by chloride ions. acs.orgnih.gov The nature of the linker in the bpsa ligand has been shown to influence the symmetry of the resulting complexes. For example, rigid linkers like cyclohexyl or phenyl groups lead to the formation of C₁-symmetric complexes, whereas a more flexible ethylene (B1197577) linker results in a C₂-symmetric complex. acs.orgnih.gov

The electronic structure of these iridium(III) complexes has been investigated using techniques such as cyclic voltammetry and density functional theory (DFT) calculations. acs.orgnih.gov These studies have revealed highly reversible Ir(III)/Ir(IV) redox processes. acs.orgnih.gov

Table 1: Symmetry of Iridium(III) Bis(this compound) Complexes with Different Linkers

Linker in bpsa LigandResulting Complex SymmetryReference
EthyleneC₂ acs.orgnih.gov
CyclohexylC₁ acs.orgnih.gov
PhenylC₁ acs.orgnih.gov

This table is based on data from the cited research articles.

A variety of copper(II) complexes with N-substituted sulfonamide ligands have been synthesized and characterized. researchgate.net The ligands in these complexes can coordinate to the copper(II) ion in several ways, often involving the deprotonated sulfonamidic nitrogen atom. researchgate.net The synthesis of these complexes can result in different coordination geometries, including distorted square-planar and square-pyramidal structures. researchgate.netnih.gov

For instance, the reaction of Cu(II) salts with N-substituted sulfonamide-type ligands has yielded both binary and ternary complexes. researchgate.net X-ray diffraction studies of some of these complexes have revealed severely distorted square-planar geometries. researchgate.net In other cases, five-coordinate Cu(II) complexes with a distorted square pyramidal geometry have been reported, where the ligand acts as a monodentate coordinator through a nitrogen atom of a thiadiazole ring. nih.gov The coordination sphere of the copper ion can also include solvent molecules or other co-ligands. researchgate.netnih.gov

Table 2: Characterization Data for Selected Copper(II)-Sulfonamide Complexes

ComplexGeometryCoordinationReference
[Cu(L1)2]Distorted Square-PlanarN/A researchgate.net
[Cu(L2)(H2O)2]Distorted Square-PlanarN/A researchgate.net
[Cu(L1)2(phen)]N/AN/A researchgate.net
[Cu(L1)2(H2O)3] (C1)Distorted Square PyramidalCuN₂O₃ nih.gov
[Cu(L2)2(py)2(H2O)] (C2)Distorted Square PyramidalCuN₄O nih.gov

This table is compiled from information in the referenced articles. L1, L2, phen, and py represent different organic ligands.

Several cobalt(II) complexes with sulfonamide-containing ligands have been synthesized and characterized. unesp.brtandfonline.com These complexes often exhibit octahedral geometry, with the cobalt(II) ion coordinated to multiple ligand molecules and, in some cases, co-ligands like water or chloride ions. unesp.brtandfonline.com

For example, a mononuclear cobalt(II) complex with the ligand 5-amino-1-tosyl-1H-1,2,4-triazole was found to have an octahedral environment where the cobalt(II) is coordinated by four triazole ligands and two chloride ions. tandfonline.com Another study on a series of cobalt(II) complexes with heterocyclic sulfonamides also reported the synthesis and spectroscopic characterization of these compounds. unesp.br The characterization of these complexes typically involves elemental analysis, infrared spectroscopy, and single-crystal X-ray diffraction to elucidate their structural features. unesp.brtandfonline.com

Table 3: Selected Cobalt(II)-Sulfonamide Complexes and their Coordination Environment

LigandComplex FormulaCoordination GeometryReference
5-amino-1-tosyl-1H-1,2,4-triazole[Co(L)₄Cl₂]·2C₉H₁₀N₄O₂SOctahedral tandfonline.com
Sulfamethoxazole[Co(sulfamethoxazole)₂(H₂O)₂]·H₂OOctahedral unesp.br

Palladium(II) Pyridylidene Sulfonamide Complexes

A novel class of donor-flexible nitrogen ligands, known as pyridylidene sulfonamides (PYSAs), has been synthesized through the reaction of 4-amino-1-benzylpyridin-1-ium chloride with various aromatic sulfonyl chlorides. researchgate.netelsevierpure.com The subsequent reaction of these PYSA ligands with [(CH3CN)2PdCl2] yields the corresponding Palladium(II) pyridylidene sulfonamide complexes. researchgate.netelsevierpure.com These complexes have been thoroughly characterized using a range of spectroscopic and analytical techniques, including multinuclear 1H and 13C Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, elemental analysis, and single-crystal X-ray diffraction. researchgate.netelsevierpure.com

The coordination geometry around the palladium(II) center in these complexes is typically a distorted square planar arrangement. researchgate.net Research has explored the redox chemistry of these palladium(II) complexes, particularly in the context of carbon dioxide (CO2) activation. researchgate.net Cyclic voltammetry studies have indicated a discernible interaction between CO2 and the Pd(II) catalysts, as evidenced by enhanced peak currents at their respective peak potentials. researchgate.netelsevierpure.com These catalysts have demonstrated robustness under bulk electrolysis conditions for extended periods. researchgate.netelsevierpure.com Furthermore, palladium(II) complexes bearing mesoionic N-donor pyridylidene amide ligands have been synthesized and shown to be effective catalysts for the electrochemical reduction of CO2 to synthesis gas. researchgate.net

The synthesis of these palladium(II) pincer complexes often involves the use of their corresponding H-PYA proligands with a base such as 1,8-diazobicyclo[5.4.0]undec-7-ene (DBU) or sodium acetate. researchgate.netresearchgate.net The resulting complexes have been comprehensively characterized by methods including proton and carbon NMR, FTIR, and single-crystal X-ray diffraction. researchgate.net

A binuclear palladium complex, tetrakis[N-(2-pyridyl) sulfonamide] di palladium (Pd2L4), has also been synthesized from the reaction of PdCl2(CH3CN)2 with N-(2-pyridyl) 4-toluene sulfonamide in the presence of a base. researchgate.net This complex features four ligands linking two palladium atoms through the nitrogen of the pyridine ring and the nitrogen of the sulfonamides, with a Pd-Pd distance of 2.567(2) Å. researchgate.net

Below is a table summarizing the characterization methods used for Palladium(II) Pyridylidene Sulfonamide Complexes.

Characterization TechniqueInformation Obtained
Multinuclear NMR Spectroscopy (1H, 13C)Elucidation of the molecular structure and ligand coordination. researchgate.netelsevierpure.com
Infrared (IR) SpectroscopyIdentification of functional groups and coordination modes. researchgate.netelsevierpure.com
Elemental AnalysisDetermination of the elemental composition of the complexes. researchgate.netelsevierpure.com
Single-Crystal X-ray DiffractionDetermination of the precise three-dimensional molecular structure, including bond lengths and angles, and coordination geometry. researchgate.netelsevierpure.comresearchgate.net
Cyclic VoltammetryEvaluation of the redox properties and catalytic activity for CO2 reduction. researchgate.netelsevierpure.com

Silver(I) Coordination Polymers and Networks

This compound and its derivatives are effective ligands for the construction of silver(I) coordination polymers and networks. These ligands, often bidentate, can form infinite polymers and networks through metal coordination and hydrogen bonding. acs.org The complexation of bidentate ligands bearing a secondary sulfonamide with silver(I) ions has been shown to result in the formation of various complexes, including [AgL2(OTf)], [Ag2(μ-L)2(OTf)2], and [AgL(OTf)]n. acs.org

Single-crystal X-ray analysis has revealed that these complexes can assemble into extended one-dimensional (1D) chains, two-dimensional (2D) sheets, and three-dimensional (3D) networks. acs.org For instance, the complex [AgL2(OTf)] assembles into 1D chains via hydrogen bonds between the N-H moieties of the sulfonamide and the nitrogen atom of the pyridyl groups. acs.org These chains can further associate into a 3D network through C-H···O interactions. acs.org In other cases, 2D sheets are formed through hydrogen bonds involving water molecules. acs.org The coordination geometry of the silver(I) centers in these structures is often T-shaped, with each ion coordinated by two pyridyl groups and an anion. acs.orgnih.gov

The nature of the resulting coordination polymer can be influenced by the specific ligand and the silver salt used. For example, the reaction of simple bidentate ligands with different Ag(I) salts has yielded complexes such as [Ag(1)OTf]n and [Ag(2)]n•nOTf, which form straight chains and racemic helical polymers, respectively. nih.gov The use of elongated ligands can also lead to the formation of infinite 1D straight chains or continuous 1D coordination polymers containing a racemic mixture of left- and right-handed helices. nih.gov The introduction of chiral functional groups on the nitrogen atom of the sulfonamide ligand is a strategy being explored for the construction of optically pure helical polymers. nih.gov

The table below summarizes the types of structures formed by Silver(I) coordination polymers with pyridine-sulfonamide based ligands.

Ligand TypeSilver(I) SaltResulting StructureReference
Bidentate Ligand 1AgOTf1D Chains -> 3D Network acs.org
Bidentate Ligand 2AgOTf2D Sheets acs.org
Simple Ligand 1AgOTfStraight Chains nih.gov
Simple Ligand 2AgOTfRacemic Helical Polymers nih.gov
Elongated Ligand 3AgBF4Racemic Helical 1D Polymer nih.gov
Elongated Ligand 4AgSbF6Layered Racemic Polymer nih.gov

Structure and Electronic Properties of Metal Complexes

X-ray Crystal Structure Analysis of Metal-Sulfonamide Complexes

Single-crystal X-ray diffraction is a powerful tool for the definitive structural characterization of metal-sulfonamide complexes, providing precise information on bond lengths, bond angles, coordination geometry, and intermolecular interactions.

For palladium(II) pyridylidene sulfonamide complexes, X-ray analysis has confirmed a distorted square planar geometry around the palladium center. researchgate.net In the binuclear complex, tetrakis[N-(2-pyridyl) sulfonamide] di palladium, the crystal structure revealed a monoclinic space group C2/c with a Pd-Pd distance of 2.567(2) Å. researchgate.net

In the case of silver(I) coordination polymers with bis(pyridyl) ligands linked by a sulfonamide, X-ray crystallography has shown the formation of straight chains and racemic helical polymers. nih.gov The silver(I) centers in these structures typically exhibit a T-shaped coordination geometry. nih.gov The crystal structure of a silver(I) complex with N-2-pyridyl sulfonamide ligands revealed that the sulfonamide ligands can act in a η2(κ-N,N') bridging manner, with the silver atoms having a distorted digonal coordination geometry. acs.org The polymeric silver pyridine-2-sulfonate (B372464) complex, {[Ag(py-2-SO3)]}n, crystallizes in the triclinic P-1 space group. nih.gov

The crystal structures of copper(II) complexes with N-sulfonamide ligands have also been determined. mdpi.comnih.gov For example, a Cu(II) complex with N-(5-ethyl- researchgate.netCurrent time information in Bangalore, IN.acs.org-thiadiazole-2-yl)-naphthalenesulfonamide and pyridine crystallizes in the monoclinic C2/c space group. mdpi.comnih.gov In this complex, the Cu(II) ion is five-coordinated in a distorted square pyramidal geometry, with the ligand acting as a monodentate, coordinating through a thiadiazole nitrogen atom. mdpi.comnih.gov

The table below presents crystallographic data for selected metal-sulfonamide complexes.

ComplexCrystal SystemSpace GroupKey Structural FeaturesReference
Pd2[N-(2-pyridyl) sulfonamide]4MonoclinicC2/cBinuclear structure, Pd-Pd distance = 2.567(2) Å researchgate.net
{[Ag(py-2-SO3)]}nTriclinicP-1Polymeric structure nih.gov
[Cu(L2)2(py)2(H2O)]MonoclinicC2/cDistorted square pyramidal geometry, CuN4O chromophore mdpi.comnih.gov
[Co(C10H9N4O2S)2(CH3OH)2]MonoclinicP21/nMonomeric units with hydrogen bonding acs.orgresearchgate.net

Electronic Structure and Redox Processes

The electronic structure and redox properties of metal-sulfonamide complexes are crucial for their potential applications in areas such as catalysis and energy storage. These properties are often investigated using techniques like cyclic voltammetry and UV-Vis spectroscopy.

The redox chemistry of Palladium(II) pyridylidene sulfonamide complexes has been evaluated under both inert and carbon dioxide atmospheres. researchgate.netelsevierpure.com Cyclic voltammetry studies revealed an apparent interaction with CO2, suggesting their potential as electrocatalysts for CO2 reduction. researchgate.netelsevierpure.com

For Iridium(III) bis-pyridine-2-sulfonamide complexes, cyclic voltammetry in nonaqueous environments has shown highly reversible Ir(III)/Ir(IV) redox processes. acs.orgnih.gov These complexes have also demonstrated the ability to catalyze the water oxidation reaction. acs.orgnih.gov

The electronic structure of cobalt complexes with the tridentate ligand N-(quinolin-8-yl)this compound (psq−) has been designed to tune the Co(III)/Co(II) and Co(II)/Co(I) redox couples for applications in redox flow batteries. rsc.orgdtu.dk Compared to analogous terpyridine complexes, the Co(II)(psq)2 complex exhibits significant negative shifts in its reversible Co(II)/Co(I) and Co(III)/Co(II) redox processes. rsc.orgdtu.dk

UV-Vis electronic spectroscopy has been used to characterize the electronic transitions in various metal-sulfonamide complexes. For a zinc(II) complex of 4-methyl-N-(p-methylphenylsulphonyl)-N-(pyridin-2-yl)benzene sulphonamide, an electronic band at 375–362 nm was assigned to a ligand-to-metal charge transfer (LMCT) transition. sciencepublishinggroup.comresearchgate.net In the corresponding copper(II) complex, bands at 490–358 nm and 690 nm were attributed to LMCT and d-d transitions, respectively. sciencepublishinggroup.comresearchgate.net

The table below summarizes the redox processes observed in selected metal-sulfonamide complexes.

Metal ComplexRedox ProcessTechniqueApplicationReference
Palladium(II) Pyridylidene SulfonamidePd(II) + CO2 interactionCyclic VoltammetryCO2 Reduction Electrocatalysis researchgate.netelsevierpure.com
Iridium(III) Bis-Pyridine-2-SulfonamideReversible Ir(III)/Ir(IV)Cyclic VoltammetryWater Oxidation Catalysis acs.orgnih.gov
Cobalt(II) N-(quinolin-8-yl)this compoundReversible Co(II)/Co(I) and Co(III)/Co(II)Cyclic VoltammetryRedox Flow Batteries rsc.orgdtu.dk

Magnetic Anisotropy Studies in Metal-Sulfonamide Systems

The magnetic properties of metal-sulfonamide complexes, particularly the magnetic anisotropy, are of significant interest for the development of single-ion magnets (SIMs). Cobalt(II) complexes are excellent candidates for SIMs due to their potential for large magnetic anisotropy arising from significant orbital contribution to the magnetic moment. conicet.gov.ar

Systematic studies on a series of cobalt(II) complexes with N-(pyridine-2-ylmethyl)-sulfonamide ligands have shown that subtle variations in the CoN4 coordination geometry can significantly influence the magnetic anisotropy. rsc.org Magnetic studies revealed that the axial zero-field splitting parameter (D) is correlated with the coordination geometry, which can be tuned by peripheral substituted groups on the ligand. rsc.org Specifically, a distortion from the ideal tetrahedral geometry (Td) towards a seesaw geometry (D2d) enhances the uniaxial magnetic anisotropy. rsc.org

The degree of distortion, quantified by the continuous symmetry measure (CSM), plays a crucial role. rsc.org It has been found that a narrow range of CSM values (6-7), corresponding to a 14-15 degree deviation from a standard tetrahedron, is optimal for maximizing the D value in this particular coordination environment. rsc.org The direction of the D tensor, however, appears to be less sensitive to such structural variations. rsc.org

The ligands themselves, in addition to the coordination geometry, also modulate the sign and magnitude of the magnetic anisotropy and the resulting magnetic dynamics. conicet.gov.ar Sulfonamides have been utilized as ligands in this context, leading to cobalt(II) complexes with interesting magnetic properties. conicet.gov.ar

The table below highlights the relationship between coordination geometry and magnetic anisotropy in Cobalt(II)-sulfonamide complexes.

Complex SeriesCoordination Geometry VariationEffect on Magnetic AnisotropyKey FindingReference
Co[R1(C6N2H5)R2]2Subtle changes in CoN4 geometry via ligand substitutionCorrelation between geometry and axial zero-field splitting (D)Distortion from Td to D2d symmetry increases uniaxial anisotropy rsc.org
Co(II)-sulfonamide complexesInfluence of coordination environmentModulation of the sign and magnitude of magnetic anisotropyCoordination geometry is a key factor in designing Co(II)-based SIMs conicet.gov.ar

Catalytic Applications of Pyridine 2 Sulfonamide Derivatives

Homogeneous Catalysis

In homogeneous catalysis, derivatives of pyridine-2-sulfonamide have been instrumental in creating soluble catalysts that operate in the same phase as the reactants, leading to high efficiency and selectivity.

Water Oxidation Catalysis

The oxidation of water is a key and often rate-limiting step in artificial photosynthesis. The development of efficient and robust catalysts for this four-electron process is a major scientific challenge. This compound-based ligands have been successfully employed to construct highly effective iridium catalysts for this reaction.

A family of Iridium(III) complexes featuring tetradentate bis(this compound) (bpsa) ligands has been synthesized and proven to be a resilient and electronically adjustable platform for water oxidation catalysis. acs.orgnih.govacs.org These "wrap-around" ligands coordinate to the Iridium(III) center in an octahedral geometry, creating an anionic complex with two remaining coordination sites typically occupied by chloride ions. acs.orgnih.gov The combination of deprotonated sulfonamide linkers and pyridine (B92270) moieties results in a robust ligand sphere. acs.org This structure provides a strong electron-donating environment that is crucial for stabilizing the high-valent iridium intermediates involved in the catalytic cycle. acs.org

The structural rigidity of the linker connecting the two this compound units influences the symmetry of the resulting complex. acs.orgnih.gov For instance, more flexible ethylene (B1197577) linkers lead to complexes with C2 symmetry, such as [Ir(bpsa-en)Cl2]-, while more rigid frameworks like cyclohexane (B81311) or phenylene linkers result in C1-symmetric complexes, for example, [Ir(bpsa-Cy)Cl2]- and [Ir(bpsa-Ph)Cl2]-. acs.orgnih.govacs.org

The catalytic activity of these iridium(III) bis(this compound) complexes has been investigated through both electrochemical and chemical methods. acs.orgacs.org Electrochemical studies, such as cyclic voltammetry, performed in nonaqueous environments have revealed highly reversible Ir(III)/Ir(IV) redox processes. acs.orgnih.gov Upon the addition of water to the electrolyte, these complexes demonstrate their capability to efficiently catalyze the water oxidation reaction. acs.orgnih.gov Importantly, electrochemical quartz crystal microbalance (EQCM) studies have confirmed that the catalysis is performed by a molecular species and not by the formation of iridium oxide (IrOx) nanoparticles on the electrode surface. acs.orgnih.govrsc.org In one study, the reversible adsorption of the [Ir(bpsa-Cy)Cl2]− catalyst onto an indium tin oxide (ITO) electrode was observed in an aqueous solution, which was not seen in acetonitrile, indicating the formation of a neutral, insoluble iridium(IV) species in water that is responsible for the catalytic activity. rsc.org

In addition to electrochemical methods, chemically driven water oxidation has been studied using a strong one-electron oxidant, ceric ammonium (B1175870) nitrate (B79036) (CAN). acs.orgnih.govacs.org These experiments have provided further insights into the kinetics of the water oxidation process and underscored the robustness of these catalytic systems. acs.org Dynamic light scattering experiments have also corroborated that a molecular species is responsible for the catalytic activity, ruling out the formation of IrOx particles. acs.orgnih.gov

A significant advantage of the iridium(III) bis(this compound) complexes is their remarkable durability. The C1-symmetric catalysts, in particular, have demonstrated stable performance for over 10 days, achieving thousands of catalyst turnovers without significant degradation. acs.orgnih.gov This high level of robustness makes them promising candidates for practical applications. acs.org

The performance of these catalysts is often quantified by their turnover frequency (TOF), which measures the number of substrate molecules converted per catalyst molecule per unit time. While specific TOF values for all bpsa complexes are not always detailed, the broader class of iridium-based water oxidation catalysts is known for high activity. For context, related molecular iridium catalysts have reported high TOF values. The design of the pyridine-sulfonamide ligand framework contributes to both the high efficiency and the exceptional durability observed in these systems. acs.orgacs.org

Catalyst SystemMethodKey FindingsCitations
Iridium(III) Bis(this compound) ComplexesHomogeneous Catalysis (Water Oxidation)Stable performance for over 10 days with thousands of turnovers. C1-symmetric complexes show high durability. acs.org, nih.gov
[Ir(bpsa-Cy)Cl2]−Electrochemical Quartz Crystal MicrobalanceConfirmed molecular nature of the catalyst; ruled out active IrOx formation. acs.org, rsc.org
Iridium(III) bpsa ComplexesChemical Oxidation with CANDemonstrated robustness and allowed for kinetic studies of the water oxidation process. acs.org, nih.gov, acs.org

Electrocatalysis

In electrocatalysis, this compound derivatives are being explored for their potential to facilitate challenging reductions, such as that of carbon dioxide, by lowering the energy barrier for the reaction at an electrode surface.

Electrocatalytic Reduction of Carbon Dioxide

The conversion of carbon dioxide (CO2) into valuable chemicals and fuels is a critical area of research for mitigating climate change and developing sustainable energy sources. A new class of donor-flexible nitrogen ligands, known as pyridylidene sulfonamides (PYSAs), which includes a this compound derivative, has been synthesized for this purpose. elsevierpure.comresearchgate.net

Specifically, N-(1-benzylpyridin-4(1H)-ylidene)this compound has been used to prepare a Palladium(II) complex. elsevierpure.comresearchgate.net The redox chemistry of these Pd(II) complexes was evaluated under both nitrogen and carbon dioxide atmospheres. Cyclic voltammetry experiments showed an enhancement of peak currents in the presence of CO2, suggesting a direct interaction between the catalyst and the CO2 molecule. elsevierpure.comresearchgate.net These catalysts have proven to be robust, maintaining their activity during bulk electrolysis for at least 3600 seconds. elsevierpure.comresearchgate.net While detailed performance metrics for this specific complex are part of ongoing research, related palladium complexes with similar ligand architectures have shown significant activity, with one achieving a turnover frequency (TOF) of 101 s⁻¹ and a Faradaic efficiency (FE) for CO production of 58% under acidic conditions. researchgate.netresearchgate.net

Catalyst SystemMethodKey FindingsCitations
Palladium(II) Pyridylidene Sulfonamide (PYSA) ComplexesElectrocatalysis (CO2 Reduction)Catalysts are robust under bulk electrolysis for over 3600s. Cyclic voltammetry indicates interaction with CO2. elsevierpure.com, researchgate.net
Palladium(II) Pyridylidene Sulfonamide Complexes as Catalysts

A novel class of nitrogen ligands, known as pyridylidene sulfonamides (PYSAs), has been synthesized from 4-amino-1-benzylpyridin-1-ium chloride and various aromatic sulfonyl chlorides. elsevierpure.com The subsequent reaction of these PYSAs with [(CH₃CN)₂PdCl₂] yields the corresponding Palladium(II) complexes. elsevierpure.com These complexes have demonstrated their effectiveness as catalysts in the electrocatalytic reduction of CO₂. elsevierpure.comresearchgate.net

The structure of these catalysts often involves a mesoionic N-donor pyridylidene amide (PYA) ligand, which can be modified with different pendant groups to alter the size and electronic properties of the complex. researchgate.net This tunability is crucial for optimizing catalytic performance. For instance, palladium complexes with bis-pyridylidene amine (bis-PYE) ligands exhibit unique hemilabile coordination properties, meaning they can reversibly bind to the metal center, which influences their catalytic activity. researchgate.net

Research has shown that these Pd(II) pyridylidene sulfonamide complexes are robust catalysts, maintaining their activity under bulk electrolysis conditions for extended periods. elsevierpure.comresearchgate.net Their catalytic activity is not limited to CO₂ reduction; they have also been found to be moderately active in the oxidation of benzyl (B1604629) alcohol to benzaldehyde. erciyes.edu.tr Furthermore, palladium complexes with phosphine-sulfonate ligands have been studied for their role in ethylene polymerization. acs.org

Table 1: Catalytic Performance of Selected Palladium(II) Pyridylidene Amide Complexes in CO₂ Reduction

Catalyst/Ligand Application Key Findings Reference
Pd(II) Pyridylidene Sulfonamides (PYSAs) Electrocatalytic CO₂ Reduction Robust catalysts under bulk electrolysis. elsevierpure.comresearchgate.net
Mesoionic N-donor Pyridylidene Amide (PYA) Ligands CO₂ Reduction to Syngas Highest selectivity of 71% (Faradaic efficiency) for CO. researchgate.net
[Pd(N²,N⁶-bis(1-ethylpyridin-4(1H)-ylidene)pyridine-2,6-dicarboxamide)(Cl)]Cl CO₂ Reduction to Syngas Minimum overpotential of 0.40 V, TOF of 101 s⁻¹, and 58% Faradaic efficiency for CO. researchgate.netresearchgate.net
Bis-pyridylidene amine (bis-PYE) ligands Formic Acid Dehydrogenation Turnover frequencies up to 525 h⁻¹. researchgate.net
Mechanistic Insights into CO₂ Interaction

The interaction between CO₂ and the Palladium(II) pyridylidene sulfonamide catalysts has been investigated through various electrochemical and spectroscopic methods. Cyclic voltammetry studies conducted under a carbon dioxide atmosphere show an enhancement of peak currents at the respective peak potentials of the Pd(II) complexes, which indicates a direct interaction between the catalyst and CO₂. elsevierpure.comresearchgate.net This interaction is a crucial step in the catalytic cycle for CO₂ reduction.

The redox chemistry of these palladium complexes is central to their catalytic function. researchgate.net Computational studies, including Density Functional Theory (DFT), have provided deeper insights into the mechanism of CO₂ reduction. researchgate.netacs.org These studies help in understanding the key steps that determine the efficiency and selectivity of the catalytic process, such as the suppression of β-hydride elimination in ethylene polymerization catalyzed by palladium/phosphine-sulfonate systems. acs.org

The mechanism often involves the initial reduction of the Pd(II) center, followed by the coordination of a CO₂ molecule. researchgate.net For some systems, the presence of a proton source is necessary to facilitate the reduction process. researchgate.netresearchgate.net The stability of the catalyst during the reaction is a critical factor, and studies have also focused on understanding potential decomposition pathways to improve catalyst longevity. chemrxiv.org For example, in some palladium-pyridinophane complexes, the formation of a binuclear species has been proposed as an intermediate step towards catalyst decomposition. chemrxiv.org

Asymmetric Catalysis and Chiral Recognition

This compound derivatives are not only important in CO₂ reduction but also play a significant role in asymmetric synthesis, where the creation of a specific stereoisomer of a chiral molecule is desired. mdpi.comscispace.com

The introduction of chiral functional groups into pyridine-based sulfonamide structures allows for their use as chiral ligands in asymmetric catalysis. nih.gov For example, chiral ligands derived from pyridine amino alcohols have been synthesized and successfully used in the palladium-catalyzed asymmetric allylic alkylation, also known as the Tsuji-Trost reaction. mdpi.com In these reactions, the stereochemical outcome is influenced by the nature of the ligand and its coordination to the metal center. mdpi.com

A notable application is the catalytic enantioselective synthesis of N-C axially chiral N-(2,6-disubstituted-phenyl)sulfonamides. nih.gov This has been achieved with good enantioselectivity using a chiral palladium catalyst in an N-allylation reaction. nih.gov Furthermore, chiral pyridine-N-oxides have been employed as organocatalysts for the highly efficient enantioselective N-acylative desymmetrization of sulfonimidamides, which are bioisosteres of sulfonamides. rsc.orgrsc.org This method allows for the synthesis of N-acylative sulfonimidamides with sulfur(VI)-stereocenters in high yields and excellent enantioselectivities. rsc.orgrsc.org

In the realm of chiral recognition, sulfonamide receptors based on a bis(2-anilinoethynyl)pyridine core have been shown to form specific host-guest complexes. nih.gov The flexibility of the sulfonamide arms allows these receptors to adapt their conformation to bind small molecules and ions, demonstrating a capacity for molecular recognition. nih.gov Pyridine-containing macrocycles have also been developed for the chiral recognition of organic ammonium ions, where the pyridine nitrogen and other atoms in the ring participate in hydrogen bonding to create a stereoselective binding pocket. beilstein-journals.org

Table 2: Applications of this compound Derivatives in Asymmetric Catalysis

Catalyst/Ligand Type Reaction Key Outcome Reference
Chiral ligands from pyridine amino alcohols Asymmetric allylic alkylation (Tsuji-Trost) Enantiomerically enriched product (up to 75% ee). mdpi.com
(S,S)-Trost ligand-(allyl-PdCl)₂ Catalytic enantioselective N-allylation Rotationally stable N-C axially chiral sulfonamides (up to 92% ee). nih.gov
Chiral 4-arylpyridine-N-oxide Enantioselective N-acylative desymmetrization of sulfonimidamides N-acylative sulfonimidamides with sulfur(VI)-stereocenters in high yields and enantioselectivities. rsc.orgrsc.org

Biological Activities and Pharmacological Relevance of Pyridine 2 Sulfonamide Derivatives

Antimicrobial and Antibacterial Activities

The sulfonamide functional group is a well-established pharmacophore known for its antibacterial properties. Pyridine-2-sulfonamide derivatives have been extensively investigated for their potential as antimicrobial agents, demonstrating efficacy against a range of bacterial and fungal pathogens. researchgate.net

Inhibition of Folic Acid Synthesis (Dihydropteroate Synthase Inhibition)

A primary mechanism by which sulfonamide-based drugs, including this compound derivatives, exert their antibacterial effect is through the inhibition of folic acid synthesis. ijpsr.com Bacteria rely on the de novo synthesis of folic acid, an essential cofactor for the synthesis of nucleic acids and certain amino acids. A key enzyme in this pathway is dihydropteroate (B1496061) synthase (DHPS). nih.govmdpi.com

Sulfonamides act as competitive inhibitors of DHPS, mimicking the natural substrate, para-aminobenzoic acid (PABA). mdpi.com By binding to the active site of the enzyme, they block the synthesis of dihydropteroate, a precursor to dihydrofolic acid, thereby halting the production of folic acid and inhibiting bacterial growth. nih.govmdpi.com This mechanism of action is selective for bacteria as humans obtain folic acid from their diet. Some this compound derivatives have been specifically identified as inhibitors of dihydropteroate synthase.

Activity Against Specific Bacterial Strains (e.g., Nocardia, Staphylococcus aureus, Escherichia coli)

Research has demonstrated the efficacy of this compound derivatives against a variety of clinically relevant bacterial strains. researchgate.net

Nocardia : Sulfonamide derivatives are considered a therapeutic option for infections caused by Nocardia species, which are opportunistic pathogens. nih.govresearchgate.net Studies have shown that certain sulfonamide derivatives exhibit strong inhibitory activity against various Nocardia species. nih.govresearchgate.net The introduction of specific chemical groups, such as a hydroxyl group in the ortho position or electron-withdrawing groups like a nitro group, has been found to significantly enhance antimicrobial activity against Nocardia. nih.govresearchgate.net

Staphylococcus aureus : This gram-positive bacterium is a major cause of both community-acquired and nosocomial infections, with methicillin-resistant S. aureus (MRSA) posing a significant therapeutic challenge. nih.gov this compound derivatives have shown promising activity against S. aureus, including MRSA strains. nih.govcardiff.ac.uktandfonline.com For instance, some derivatives have demonstrated potent bactericidal effects and the ability to prevent biofilm formation in MRSA. tandfonline.com The antimicrobial activity of these compounds against S. aureus can be influenced by the specific substituents on the pyridine (B92270) and sulfonamide moieties. nih.gov

Escherichia coli : As a common Gram-negative bacterium, E. coli is a frequent cause of various infections. Several studies have reported the antibacterial activity of this compound derivatives against E. coli. researchgate.netresearchgate.net For example, certain novel synthesized sulfonamide derivatives of isoxazolo[5,4-b]pyridines have shown antimicrobial activity towards E. coli. researchgate.net

Table 1: Antibacterial Activity of Selected this compound Derivatives

Compound/DerivativeTarget Strain(s)Observed EffectReference
N-(2-hydroxy-4-nitro-phenyl)-4-methyl-benzenesulfonamideNocardia speciesStrong inhibition nih.govresearchgate.net
N-(2-hydroxy-5-nitro-phenyl)-4-methyl-benzenesulfonamideNocardia speciesStrong inhibition nih.govresearchgate.net
Thiazolo[3,2-a]pyridine-6-sulfonamide derivativesStaphylococcus aureusSignificant activity cardiff.ac.uk
N-isoxazolo[5,4-b]pyridine-3-yl-benzenesulfonamideEscherichia coli, Pseudomonas aeruginosaAntimicrobial activity researchgate.net
N-isoxazolo[5,4-b]pyridine-3-yl-4-methylbenzene-sulfonamideEscherichia coli, Pseudomonas aeruginosaAntimicrobial activity researchgate.net

Dual Inhibition Mechanisms (e.g., DNA Gyrase and DHFR)

Some this compound derivatives have been designed to exhibit dual-target inhibitory activity, which can be an effective strategy to combat antimicrobial resistance. A notable example is the dual inhibition of DNA gyrase and dihydrofolate reductase (DHFR). nih.govmdpi.com

DNA Gyrase: This enzyme is essential for bacterial DNA replication and is a well-established target for antibacterial drugs.

Dihydrofolate Reductase (DHFR): DHFR is another crucial enzyme in the folic acid synthesis pathway, responsible for the reduction of dihydrofolate to tetrahydrofolate.

By simultaneously inhibiting both DNA gyrase and DHFR, these dual-target compounds can disrupt two critical cellular processes in bacteria, potentially leading to enhanced antimicrobial efficacy and a lower likelihood of resistance development. mdpi.com A series of novel hybrid sulfaguanidine (B1682504) derivatives bearing a pyridine-2-one moiety demonstrated potent inhibition against both DNA gyrase and DHFR. mdpi.com

Anticancer and Antiproliferative Effects

In addition to their antimicrobial properties, this compound derivatives have emerged as a promising class of compounds with significant anticancer and antiproliferative activities. researchgate.net

Inhibition of Cancer Cell Growth

Numerous studies have demonstrated the ability of this compound derivatives to inhibit the growth of various cancer cell lines. For instance, certain derivatives have shown significant antiproliferative effects, inducing apoptosis (programmed cell death) and cell cycle arrest in cancer cells. The specific chemical modifications on the this compound scaffold can significantly influence their anticancer potency.

Endothelin-A Receptor Binding and Epidermal Growth Factor Inhibition

The anticancer mechanisms of this compound derivatives are multifaceted and can involve the modulation of various signaling pathways implicated in cancer progression.

Endothelin-A Receptor Binding: The endothelin axis, particularly the endothelin-A (ETA) receptor, plays a role in tumor growth, angiogenesis, and metastasis. Some this compound derivatives have been investigated for their ability to bind to and antagonize the ETA receptor, thereby inhibiting its pro-cancerous signaling.

Epidermal Growth Factor Inhibition: The epidermal growth factor receptor (EGFR) is a key driver of cell proliferation, survival, and migration, and its dysregulation is common in many cancers. Certain sulfonamide derivatives have been reported to act as EGFR inhibitors, blocking the downstream signaling pathways that promote cancer cell growth. nih.gov

PI3K/mTOR Pathway Inhibition: The PI3K/mTOR signaling pathway is frequently hyperactivated in cancer and plays a central role in cell growth, proliferation, and survival. acs.org Some this compound derivatives have been identified as potent inhibitors of this pathway. For example, 3-(Ethylsulfonyl)this compound has been noted for its role as a dual inhibitor of PI3K/mTOR. One derivative demonstrated strong inhibitory activity against PI3Kα with an IC50 of 0.22 nM.

Hypoxia Inducible Factor-1 (HIF-1) Pathway Inhibition: HIF-1 is a transcription factor that plays a critical role in the adaptation of tumor cells to hypoxic (low oxygen) environments, promoting angiogenesis and cell survival. science.gov Novel N-alkyl-N-[(8-R-2,2-dimethyl-2H-chromen-6-yl)methyl]heteroarylsulfonamides, including this compound derivatives, have been designed as inhibitors of the HIF-1 pathway. nih.gov For instance, N-[(8-methoxy-2,2-dimethyl-2H-chromen-6-yl)methyl]-N-(propan-2-yl)this compound showed a significant improvement in aqueous solubility while retaining potent HIF-1 inhibitory activity. nih.gov

Table 2: Anticancer Activity of Selected this compound Derivatives

Compound/DerivativeTarget/MechanismCancer Cell Line(s)Observed EffectReference
3-(Ethylsulfonyl)this compoundDual PI3K/mTOR inhibitorVarious cancer cell linesAnticancer activity
This compound derivativePI3Kα inhibitorVarious cancer cell linesPotent inhibition (IC50 = 0.22 nM), antiproliferative effects
N-[(8-methoxy-2,2-dimethyl-2H-chromen-6-yl)methyl]-N-(propan-2-yl)this compoundHIF-1 pathway inhibitorLN229-V6R (glioblastoma)HIF-dependent reporter inhibition (IC50 ≤ 5 μM) nih.gov
N-isoxazolo[5,4-b]pyridine-3-yl-benzenesulfonamideNot specifiedMCF7 (breast carcinoma)50% inhibition of proliferation at 152.56 μg/mL researchgate.net
N-isoxazolo[5,4-b]pyridine-3-yl-4-methylbenzene-sulfonamideNot specifiedMCF7 (breast carcinoma)50% inhibition of proliferation at 161.08 μg/mL researchgate.net

Cytotoxicity Against Cancer Cell Lines

Derivatives of this compound have demonstrated significant cytotoxic activity against a variety of human cancer cell lines. Research has shown that these compounds can induce anti-proliferative effects, arrest the cell cycle, and in some cases, induce apoptosis.

One study reported a series of pyridine acyl sulfonamide derivatives, with compound 23 showing potent antiproliferative activity against B16-F10 (melanoma), HepG2 (liver cancer), and MCF-7 (breast cancer) cell lines with IC₅₀ values of 2.8, 1.2, and 1.8 μM, respectively. nih.gov Another investigation into sulfonamide-linked Schiff bases found that compound 1 had the highest anti-proliferative activity against MCF-7 cells, with an IC₅₀ of 0.09 μM. mdpi.comnih.gov This compound also showed potent inhibition of HepG2 cells with an IC₅₀ of 0.15 μM. nih.gov

Further research on pyridine-sulfonamide hybrids identified compound 32 as a potent anti-proliferative agent, with GI₅₀ values ranging from 1.06 to 8.92 μM across a panel of cancer cell lines. mdpi.com In a different series, compound 7 , a para-chloro derivative, reported the highest cytotoxic activity against three breast cancer cell lines (MCF-7, T47D, and MDA-MB231) and was found to delay cell migration. bue.edu.egnih.gov Similarly, a study on azo-based sulfonamides revealed that compounds 8h, 8i, and 8j displayed the highest cytotoxic activity against the MCF-7 cancer cell line, with IC₅₀ values of 0.18, 0.19, and 0.21 μM, respectively. chemmethod.com

Other derivatives, such as compounds 30 and 31 , exhibited promising activity against HepG-2 and MCF-7 cell lines with IC₅₀ values of 8.39 ± 0.20 μM and 21.15 ± 2.45 μM for compound 31, and 10.45 ± 0.13 μM and 20.31 ± 0.66 μM for compound 30, respectively. mdpi.com Newly synthesized imidazole[1,2-a]pyridine-sulfonamides have also been evaluated for their cytotoxic effects on MCF-7 and HepG2 cell lines. imist.maresearchgate.net

Table 1: Cytotoxicity of this compound Derivatives Against Cancer Cell Lines

Compound Cell Line Activity (IC₅₀/GI₅₀) Reference
Compound 23 B16-F10 2.8 µM nih.gov
Compound 23 HepG2 1.2 µM nih.gov
Compound 23 MCF-7 1.8 µM nih.gov
Compound 1 MCF-7 0.09 µM mdpi.comnih.gov
Compound 1 HepG2 0.15 µM nih.gov
Compound 2 MCF-7 0.26 µM mdpi.com
Compound 32 Various 1.06 - 8.92 µM mdpi.com
Compound 8h MCF-7 0.18 µM chemmethod.com
Compound 8i MCF-7 0.19 µM chemmethod.com
Compound 8j MCF-7 0.21 µM chemmethod.com
Compound 30 HepG-2 10.45 ± 0.13 µM mdpi.com
Compound 30 MCF-7 20.31 ± 0.66 µM mdpi.com
Compound 31 HepG-2 8.39 ± 0.20 µM mdpi.com
Compound 31 MCF-7 21.15 ± 2.45 µM mdpi.com

Antiviral Properties

The sulfonamide group is a key pharmacophore in the development of various therapeutic agents, including those with antiviral properties against a broad range of viruses such as HIV, enteroviruses, and coronaviruses. researchgate.netmdpi.com

Efficacy Against HIV Infection

This compound derivatives have been identified as potent inhibitors of the human immunodeficiency virus (HIV). researchgate.net A phenotypic, cell-based screening of a small molecule library identified a sulfonamide compound, IPK1 , with strong anti-HIV activity. nih.gov This compound was active at low nanomolar concentrations, with an IC₅₀ of approximately 64 nM against HIV-1LAI. nih.gov Further studies showed that IPK1 also potently inhibited a multi-drug resistant HIV strain (HIV-1RTMDR1/MT-2) with an IC₅₀ of around 6 nM. nih.gov The mechanism of action for this class of compounds is the inhibition of HIV-1 reverse transcriptase. nih.gov The development of sulfonamides effective against various HIV strains continues to be an active area of research. researchgate.net

Activity Against Specific Viruses (e.g., HSV-1, CBV4, HAV)

Derivatives of this compound have demonstrated notable antiviral activity against several DNA and RNA viruses, including Herpes Simplex Virus type 1 (HSV-1), Coxsackievirus B4 (CBV4), and Hepatitis A Virus (HAV). nih.govacs.orgacs.orgnih.govsemanticscholar.orgresearchgate.net

In one study, a series of benzothiazole-bearing N-sulfonamide 2-pyridone derivatives were synthesized and evaluated. nih.govacs.orgsemanticscholar.orgresearchgate.net Among them, compounds 7e , 7f , and 13a showed a viral reduction percentage greater than 50% against HSV-1, with compounds 7e and 13a reaching a 70% reduction. acs.orgsemanticscholar.org Against HAV, compounds 7f and 13a achieved a 60% viral reduction, while 7c showed a 50% reduction. nih.govacs.orgresearchgate.net Five compounds from this series displayed a viral reduction of 50% or more against CBV4. acs.orgresearchgate.net

Another study focused on a different class of pyridine-based N-sulfonamides. acs.orgnih.gov Compounds 15c and 15d , which feature an ethoxycarbonyl group, exhibited moderate activity against HSV-1, CBV4, and HAV. acs.org Both compounds showed a 50% viral reduction against HSV-1 with IC₅₀ values of 90 μg/mL. acs.org Compound 15c also demonstrated a 50% reduction against CBV4 and a 53% reduction against HAV, with an IC₅₀ of 88 μg/mL for both viruses. acs.org

Table 2: Antiviral Activity of this compound Derivatives

Compound Virus Activity Reference
15c HSV-1 IC₅₀: 90 µg/mL; 50% viral reduction acs.org
15d HSV-1 IC₅₀: 90 µg/mL; 50% viral reduction acs.org
7e HSV-1 70% viral reduction acs.orgsemanticscholar.org
7f HSV-1 63.3% viral reduction acs.orgsemanticscholar.org
13a HSV-1 70% viral reduction acs.orgsemanticscholar.org
15c CBV4 IC₅₀: 88 µg/mL; 50% viral reduction acs.org
15d CBV4 IC₅₀: 90 µg/mL; 50% viral reduction acs.org
15c HAV IC₅₀: 88 µg/mL; 53% viral reduction acs.org
7c HAV 50% viral reduction nih.govacs.orgresearchgate.net
7f HAV 60% viral reduction nih.govacs.orgresearchgate.net
13a HAV 60% viral reduction nih.govacs.orgresearchgate.net

Enzyme Inhibition Profiles

Carbonic Anhydrase (CA) Inhibition

This compound derivatives are well-established as effective inhibitors of carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes. mdpi.comnih.govnih.govtandfonline.com These enzymes play crucial roles in various physiological processes, and their inhibition has therapeutic applications. nih.gov Certain isoforms, such as CA IX and CA XII, are associated with tumors and are considered important targets in cancer therapy. nih.govmdpi.comnih.govbohrium.com

Studies have shown that pyridine-sulfonamide derivatives can exhibit potent, often nanomolar, inhibitory activity against various human (h) CA isoforms. For instance, a series of pyrazolo[4,3-c]pyridine sulfonamides were evaluated against hCA I, hCA II, hCA IX, and hCA XII. nih.gov Within this series, compound 1k was the most active against hCA II with a Kᵢ value of 5.6 nM, while compound 1f was highly potent against both hCA I (Kᵢ = 13.5 nM) and hCA II (Kᵢ = 6.6 nM). nih.gov

Another study of 4-substituted pyridine-3-sulfonamide (B1584339) derivatives reported inhibition constants (Kᵢ) against four human CA isozymes. ebi.ac.uk The Kᵢ values were in the range of 169-5400 nM for hCA I, 58.5-1238 nM for hCA II, 19.5-652 nM for hCA IX, and 16.8-768 nM for hCA XII. ebi.ac.uk The substitution of a single atom in the scaffold can drastically alter inhibitory properties; replacing a CH group with a nitrogen atom to create a pyridine ring in one instance resulted in a compound that was a selective, low nanomolar inhibitor of the tumor-associated hCA IX and XII, whereas its benzene (B151609) analog was a promiscuous inhibitor of many more isoforms. rcsb.org

Table 3: Inhibition of Human Carbonic Anhydrase (hCA) Isoforms by this compound Derivatives

Compound/Series Isoform Activity (Kᵢ) Reference
4-substituted pyridine-3-sulfonamides hCA I 169 - 5400 nM ebi.ac.uk
4-substituted pyridine-3-sulfonamides hCA II 58.5 - 1238 nM ebi.ac.uk
4-substituted pyridine-3-sulfonamides hCA IX 19.5 - 652 nM ebi.ac.uk
4-substituted pyridine-3-sulfonamides hCA XII 16.8 - 768 nM ebi.ac.uk
Compound 1f hCA I 13.5 nM nih.gov
Compound 1f hCA II 6.6 nM nih.gov
Compound 1g hCA I 14.8 nM nih.gov
Compound 1h hCA I 16.2 nM nih.gov
Compound 1k hCA I 23.3 nM nih.gov
Compound 1k hCA II 5.6 nM nih.gov
Compound 7 hCA IX IC₅₀: 253 ± 12 nM nih.gov

The inhibitory action of sulfonamides against carbonic anhydrase is primarily achieved through the direct interaction of the sulfonamide moiety with the zinc ion (Zn²⁺) located in the enzyme's active site. mdpi.comnih.govacs.orgresearchgate.net The mechanism involves the sulfonamide group (SO₂NH₂) binding to the zinc ion in its deprotonated, anionic form (SO₂NH⁻). mdpi.comrcsb.orgresearchgate.net

This negatively charged nitrogen atom coordinates directly to the Zn²⁺ ion, displacing the zinc-bound water molecule or hydroxide (B78521) ion that is crucial for the enzyme's catalytic activity. mdpi.comacs.org This coordination forms a stable tetrahedral geometry around the zinc ion. acs.org The binding is further stabilized by a network of hydrogen bonds between the sulfonamide's oxygen and nitrogen atoms and the side chain of the highly conserved amino acid residue Threonine 199 (Thr199), which acts as a "gatekeeper" at the entrance of the active site. acs.orgresearchgate.net This direct and robust interaction effectively blocks the active site, preventing the substrate (carbon dioxide) from accessing the catalytic machinery and thus inhibiting the enzyme. mdpi.com

Selectivity Towards Human CA Isoforms (hCA I, II, IX, XII) and Bacterial CAs

Sulfonamides are well-established inhibitors of carbonic anhydrases (CAs), a family of metalloenzymes crucial for various physiological processes. mdpi.com this compound derivatives have been investigated for their selective inhibition of different human (h) CA isoforms, particularly the cytosolic hCA I and hCA II, and the tumor-associated transmembrane isoforms hCA IX and hCA XII. mdpi.combohrium.com

One study highlighted that the substitution of a CH with a nitrogen atom in the aromatic ring, as in 5-(3-tosylureido)this compound, leads to significant differences in inhibitory properties against various hCA isoforms. nih.gov This particular pyridine derivative demonstrated low nanomolar inhibition of the tumor-associated hCA IX and XII, while being less effective against other isoforms. nih.gov The difference in activity was attributed to a tilt in the pyridine ring within the enzyme's active site, leading to a clash with an amino acid residue (Thr200) and thus altering the inhibitory profile compared to its benzene analog. nih.gov

In another study, a series of 4-substituted pyridine-3-sulfonamides were synthesized and evaluated for their inhibitory activity against hCA I, hCA II, hCA IX, and hCA XII. mdpi.com These compounds displayed a broad range of inhibitory activity, with some derivatives showing moderate selectivity for the cancer-associated hCA IX over the ubiquitous hCA II. mdpi.com Notably, some compounds exhibited significant selectivity for hCA XII. mdpi.com

Furthermore, pyrazolo[4,3-c]pyridine sulfonamides have been synthesized and tested against cytosolic (hCA I and II), transmembrane (hCA IX and XII), and bacterial CAs. nih.gov Several of these derivatives showed interesting inhibitory activity against hCA I and hCA II, as well as against β- and γ-CAs from different bacterial strains. nih.gov For instance, some compounds were more potent against hCA I than the standard drug acetazolamide (B1664987) (AAZ). nih.gov Two compounds were particularly potent against hCA II and also highly selective. nih.gov While their activity against hCA IX was moderate to low, they were more potent against hCA XII. nih.gov

The inhibitory activities of some this compound derivatives against various CA isoforms are summarized in the table below.

CompoundTarget IsoformInhibition Constant (Kᵢ)Selectivity
5-(3-Tosylureido)this compoundhCA IX, hCA XIILow nanomolarSelective for hCA IX and XII
Pyrazolo[4,3-c]pyridine sulfonamide 1khCA II5.6 nMSelective towards hCA IX (SI of 12.2)
Pyrazolo[4,3-c]pyridine sulfonamide 1fhCA II6.6 nM-
4-Substituted pyridine-3-sulfonamide 4hCA IX137 nM (Kᵢ)5.9-fold selective for hCA IX over hCA II
4-Substituted pyridine-3-sulfonamide 6--23.3-fold selectivity between hCA IX and hCA XII

Epidermal Growth Factor Receptor (EGFR) Inhibition

The epidermal growth factor receptor (EGFR) is a key target in cancer therapy, and its inhibition can halt tumor growth. nih.gov Several this compound derivatives have been designed and synthesized as potential EGFR inhibitors. nih.govdovepress.com

A study focused on new 5-cyano-6-oxo-pyridine-based sulfonamides demonstrated their potential as anticancer agents through EGFR inhibition. nih.gov Some of these derivatives were found to effectively inhibit EGFR, with a neighboring methoxy (B1213986) group potentially playing a role in this selectivity by sterically hindering inhibition of CA isoforms. nih.gov

In another research effort, N2 and N4 diphenylpyridine-2,4-diamine derivatives containing a methanesulfonamide (B31651) moiety were reported to exhibit good activity in inhibiting EGFR triple mutations, which are a cause of resistance to existing therapies. dovepress.com Further development led to a series of cyclopropanesulfonamide (B116046) derivatives, with one compound, 5d, showing exceptional in vitro activity against EGFR kinases with specific mutations (EGFRL858R/T790M/C797S and EGFRdel19/T790M/C797S). dovepress.com This compound was found to downregulate the expression of EGFR and downstream signaling molecules, leading to cell cycle arrest and apoptosis in cancer cells. dovepress.com

Additionally, sulfadiazine (B1682646) derivatives have been investigated as dual inhibitors of wild-type EGFR (EGFRWT) and the resistant mutant EGFRT790M. rsc.org Many of these derivatives showed moderate inhibitory effects against EGFRWT, with some being significantly more potent than the reference drug gefitinib. rsc.org Against the mutant EGFR, all tested sulfadiazine derivatives displayed improved inhibitory effects compared to gefitinib, with one derivative exhibiting exceptional potency. rsc.org

The following table summarizes the EGFR inhibitory activity of selected this compound derivatives.

CompoundTargetIC₅₀
Compound 5dEGFRL858R/T790M/C797S1.37 ± 0.03 nM
Compound 5dEGFRdel19/T790M/C797S1.13 ± 0.01 nM
Sulfadiazine derivative 8EGFRT790M9.6 nM
Sulfadiazine derivative 12EGFRWT> Gefitinib
Sulfadiazine derivative 14EGFRWT> Gefitinib

HIV-1 Protease Inhibition

HIV-1 protease is a critical enzyme in the life cycle of the human immunodeficiency virus (HIV), making it a prime target for antiretroviral therapy. nih.govresearchgate.net this compound derivatives have been explored as potential HIV-1 protease inhibitors.

One study detailed the design of HIV-1 protease inhibitors incorporating a (R)-hydroxyethylamine sulfonamide isostere with a p-methoxysulfonamide or p-aminosulfonamide as the P2' ligand. nih.gov The antiviral activity of these inhibitors was evaluated, with some compounds showing significant potency. nih.gov For instance, an inhibitor with a (R)-methyl-2-pyrrolidinone as the P1' ligand and a Cp-THF as the P2 ligand resulted in the most potent inhibitor in the series, with an enzymatic Ki of 99 pM and improved antiviral activity. nih.gov

A quantitative structure-activity relationship (QSAR) study on cycloalkylpyranones as HIV-1 protease inhibitors suggested that a 4-CN-2-pyridine-sulfonamide group at the meta position of a phenyl ring substituent would favor enzyme binding affinity. tandfonline.com

The table below presents the inhibitory data for selected this compound derivatives against HIV-1 protease.

InhibitorP1' LigandP2 LigandEnzyme KᵢAntiviral IC₅₀
17a(S)-methyl-2-pyrrolidinonebis-THF1 nM-
17b(S)-methyl-2-pyrrolidinoneCp-THF-3-fold improvement over 17a
19b(R)-methyl-2-pyrrolidinoneCp-THF99 pM0.026 µM

Dihydrofolate Reductase (DHFR) Inhibition

Dihydrofolate reductase (DHFR) is an essential enzyme in the synthesis of DNA precursors, and its inhibition is a key mechanism for antimicrobial and anticancer drugs. acs.orgnih.gov this compound derivatives have been designed as dual inhibitors of both dihydropteroate synthase (DHPS) and DHFR. acs.orgnih.govconsensus.appx-mol.com

A series of N-sulfonamide 2-pyridone derivatives were synthesized to combine the inhibitory activities of DHPS and DHFR in a single molecule. acs.orgnih.gov One compound, 11a, emerged as the most potent dual inhibitor against both enzymes, with IC₅₀ values of 2.76 and 0.20 μg/mL for DHPS and DHFR, respectively. acs.orgx-mol.com Docking studies revealed that this compound occupied the binding pockets of both enzymes. acs.orgx-mol.com

The inhibitory activity of a key this compound derivative against DHFR is shown below.

CompoundTarget EnzymeIC₅₀
11aDHFR0.20 µg/mL
11aDHPS2.76 µg/mL

Heat Shock Protein 90 Alpha (Hsp90α) Inhibition

Heat shock protein 90 alpha (Hsp90α) is a molecular chaperone that plays a crucial role in the stability and function of many proteins involved in cancer development. acs.orgnih.govacs.org Its inhibition is a promising strategy for cancer treatment.

A new class of functionalized pyridine-based benzothiazole (B30560) and benzimidazole (B57391) derivatives incorporating sulfonamide moieties has been developed and tested for Hsp90α inhibitory activity. acs.org Two compounds, 15c and 15d, showed significant inhibitory activity against Hsp90α, with IC₅₀ values of 10.24 and 4.48 μg/mL, respectively. acs.org Compound 15d was found to be more potent than the antiviral drug acyclovir. acs.org

Another study on novel benzothiazole-based pyrimidinesulfonamide scaffolds also identified compounds with inhibitory activity against Hsp90α. acs.org Five compounds that were potent against HSV-1 also exhibited Hsp90α inhibition, with IC₅₀ values ranging from 4.87 to 10.47 μg/mL. nih.govacs.org

The Hsp90α inhibitory activity of representative this compound derivatives is presented in the following table.

CompoundHsp90α IC₅₀ (µg/mL)
15c10.24
15d4.48
9a4.87-10.47
9b4.87-10.47
14b4.87-10.47
14g4.87-10.47
14h4.87-10.47

Anti-Diabetic Enzyme Inhibition (α-Amylase and α-Glucosidase)

The inhibition of α-amylase and α-glucosidase, key enzymes in carbohydrate digestion, is an important strategy for managing type 2 diabetes. researchgate.netresearchgate.netnih.govscispace.combohrium.comeurjchem.com this compound derivatives have shown promise as inhibitors of these enzymes.

A novel series of sulfonamide derivatives based on pyrazole (B372694) or pyridine moieties were synthesized and evaluated for their anti-diabetic activity. researchgate.netnih.gov One pyridine-based compound, 15a, was identified as a powerful inhibitor of both α-amylase and α-glucosidase. researchgate.netnih.gov Other research has also highlighted the potential of pyridine-based sulfonamides as α-amylase inhibitors. researchgate.netscispace.comeurjchem.com For instance, a study on N,N-disubstituted pyridine nucleus incorporated with sulfonamide moieties reported notable anti-diabetic activity. researchgate.netscispace.comeurjchem.com

A dihydropyridine (B1217469) derivative, compound F, demonstrated potent dual inhibition of α-amylase and α-glucosidase with IC₅₀ values of 2.31 ± 0.09 and 2.21 ± 0.06 µM, respectively. semanticscholar.org

The inhibitory activities of selected this compound derivatives against anti-diabetic enzymes are summarized below.

CompoundTarget EnzymeIC₅₀
15aα-Amylase, α-GlucosidasePowerful inhibitor
Dihydropyridine derivative Fα-Amylase2.31 ± 0.09 µM
Dihydropyridine derivative Fα-Glucosidase2.21 ± 0.06 µM

Neuro-Enzyme Inhibition (Acetylcholinesterase and Butyrylcholinesterase)

Inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) is a primary therapeutic strategy for Alzheimer's disease. researchgate.netnih.gov this compound derivatives have been investigated for their potential in this area.

In a study of sulfonamide derivatives, a pyridine-based compound, 15b, demonstrated inhibitory activity against the acetylcholinesterase enzyme. researchgate.netnih.gov Another study reported that a thiazole-bearing sulfonamide derivative showed excellent potency in inhibiting both acetylcholinesterase and butyrylcholinesterase, with IC₅₀ values of 0.10 ± 0.05 µM and 0.20 ± 0.050 µM, respectively, highlighting its potential as an anti-Alzheimer's agent. semanticscholar.org

The inhibitory activity of a key this compound derivative against a neuro-enzyme is shown in the table.

CompoundTarget EnzymeActivity
15bAcetylcholinesteraseInhibitor
Thiazole-bearing sulfonamide GAcetylcholinesteraseIC₅₀ = 0.10 ± 0.05 µM
Thiazole-bearing sulfonamide GButyrylcholinesteraseIC₅₀ = 0.20 ± 0.050 µM

Cyclooxygenase-2 (COX-2) Inhibition

Derivatives of this compound have been identified as promising inhibitors of cyclooxygenase-2 (COX-2), an enzyme implicated in inflammation and pain. researchgate.net The selective inhibition of COX-2 over its isoform, COX-1, is a critical goal in the development of anti-inflammatory drugs to minimize gastrointestinal side effects. researchgate.netacs.org

A series of pyridine acyl sulfonamide derivatives were synthesized and evaluated for their COX-2 inhibitory potential. nih.gov One particular compound from this series demonstrated the most potent activity with a half-maximal inhibitory concentration (IC50) of 0.8 μM. nih.gov This compound also showed significant antiproliferative activity against various cancer cell lines and inhibited the production of prostaglandin (B15479496) E2 (PGE2), a key inflammatory mediator, in murine macrophage cells with an IC50 value of 0.15 μM. nih.gov Molecular docking studies have been employed to understand the binding interactions of these derivatives within the active site of the COX-2 enzyme. nih.gov

In another study, pyridinic sulfonamides related to nimesulide (B1678887), a known COX-2 preferential inhibitor, were developed. acs.org The alkanesulfonamide derivatives within this group exhibited preferential inhibition of COX-2, with selectivity ratios (IC50(COX-1)/IC50(COX-2)) reaching up to 7.92, comparable to the established COX-2 inhibitor celecoxib (B62257). acs.org On the other hand, trifluoromethanesulfonamide (B151150) derivatives, while showing potent COX-2 inhibition with IC50 values as low as 0.09 μM, displayed lower selectivity. acs.org The anti-inflammatory properties of selected compounds from this series were confirmed in in-vivo models. acs.org

Furthermore, pyridopyrimidinone derivatives have been investigated as COX-2 inhibitors. dovepress.com Certain compounds in this class, such as IIId, IIIf, IIIg, and IIIi, showed superior COX-2 inhibition compared to celecoxib. dovepress.com Specifically, trifluoromethanesulfonamide pyridine derivatives have been reported to have a high COX-2 selectivity index. dovepress.comsemanticscholar.org The anti-inflammatory effects of these compounds are attributed to their ability to reduce the production of PGE2. dovepress.comnih.gov

The structural features of these this compound derivatives play a crucial role in their inhibitory activity and selectivity. For instance, the presence of a 4-sulfamoylphenyl or 4-(methylsulfonyl)phenyl group at the 1-position of a pyrazole ring attached to the sulfonamide has been found to be essential for potent COX-2 inhibition. acs.org

Histone Deacetylase 6 (HDAC6) Inhibition

The therapeutic potential of this compound derivatives extends to the inhibition of histone deacetylase 6 (HDAC6). ekb.eg HDACs are a class of enzymes that play a crucial role in the regulation of gene expression, and their dysregulation is associated with various diseases, including cancer. HDAC6, in particular, has emerged as a promising target for therapeutic intervention.

Research in this area has led to the identification of this compound-based compounds as inhibitors of HDAC6. ekb.eg The development of these inhibitors opens up new avenues for the treatment of diseases where HDAC6 activity is implicated.

Sphingosine (B13886) Kinase Inhibition

Sphingosine kinases (SphK) are lipid kinases that catalyze the formation of sphingosine-1-phosphate (S1P), a signaling lipid involved in numerous cellular processes, including cell growth, proliferation, and inflammation. nih.gov The two isoforms, SphK1 and SphK2, have distinct cellular functions. nih.gov

Recent studies have explored the potential of this compound derivatives as inhibitors of sphingosine kinase. nih.govacs.org A series of small molecules containing urea, sulfonylurea, and sulfonamide groups were designed and synthesized to target SphK1. nih.gov Among these, certain sulfonamide-containing compounds demonstrated effective inhibition of SphK1 with low IC50 values. nih.gov For instance, compound 7, a sulfonamide derivative, was a potent inhibitor with an IC50 of 0.14 ± 0.01 μM. nih.gov Molecular docking studies suggest that these inhibitors bind to the sphingosine binding pocket of SphK1. nih.gov

Anti-Inflammatory Activities

The anti-inflammatory properties of this compound derivatives are a significant area of research. nih.govnih.gov This activity is often linked to their ability to inhibit COX-2, thereby reducing the production of pro-inflammatory prostaglandins. acs.orgdovepress.comnih.gov

Several studies have demonstrated the anti-inflammatory effects of these compounds in various models. For example, pyridinic analogues of nimesulide exhibited anti-inflammatory properties comparable to nimesulide in a carrageenan-induced rat paw edema model. acs.org Similarly, certain pyridopyrimidinone derivatives showed superior anti-inflammatory activity compared to both indomethacin (B1671933) and celecoxib in the same model, without causing gastric ulceration. nih.gov

Furthermore, a new series of N-(2-((4-(1,3-diphenyl-1H-pyrazol-4-yl)pyridine sulfonamide derivatives were synthesized and evaluated for their anti-inflammatory effects. nih.gov One compound, 11n, was particularly effective at inhibiting the production of prostaglandin E2 and also reduced the levels of interleukin-6 and TNF-alpha, key pro-inflammatory cytokines. nih.gov This compound also demonstrated selectivity for inhibiting COX-2 over COX-1. nih.gov The combination of a pyridine ring and a sulfonamide moiety is believed to contribute synergistically to the anti-inflammatory activity. researchgate.net

Antioxidant Activities

This compound derivatives have also been investigated for their antioxidant properties. bohrium.comimist.ma Oxidative stress, caused by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is implicated in a range of diseases.

In one study, a series of bis(arylaminosulfonylmethylazolyl)pyridines were synthesized and their antioxidant activity was evaluated using various methods. bohrium.com The results indicated that compounds with sulfonamide moieties generally exhibited higher radical scavenging activity than their sulfone counterparts. bohrium.com Specifically, compounds containing oxadiazole rings showed greater antioxidant activity than those with thiadiazole or triazole units. bohrium.com

Another study focused on new imidazole[1,2-a]pyridine derivatives containing a sulfonamide moiety. imist.ma The synthesized compounds demonstrated significant antioxidant activity, which was attributed to the presence of additional heteroatoms and amine moieties. imist.ma The structure-activity relationship revealed that the antioxidant efficacy was influenced by the nature and position of substituents on the pyridine ring. semanticscholar.org

Nuclease Activity (DNA Cleavage) of Metal Complexes

Metal complexes of this compound derivatives have shown potential as chemical nucleases, capable of cleaving DNA. mdpi.comnih.gov This property is of interest for the development of new anticancer and antimicrobial agents.

Copper(II) and Nickel(II) complexes with a quinoline-derived sulfonamide ligand, N-(pyridin-2-ylmethyl)quinoline-8-sulfonamide, have been synthesized and characterized. mdpi.com Two of the copper complexes were found to cleave DNA, with their nuclease activity being mediated by the production of reactive oxygen species. mdpi.com

In another investigation, new Cu(II) complexes with N-sulfonamide ligands were synthesized and their nuclease activity was confirmed. nih.govnih.gov These complexes demonstrated the ability to cleave supercoiled pUC18 DNA. The efficiency of cleavage was found to be concentration-dependent. nih.gov Similarly, transition metal complexes of a Schiff base ligand derived from sulfapyridine (B1682706) also showed DNA cleavage activity in the presence of hydrogen peroxide. ijstr.org

Other Noteworthy Biological Effects

Beyond the activities detailed above, derivatives of this compound have been explored for a range of other biological effects. These include applications as anticancer, nih.govtandfonline.comnih.gov antidiabetic, and anti-Alzheimer's agents. nih.govresearchgate.net

For instance, certain sulfonamide-pyridine hybrids have been designed and evaluated for their potential in treating breast cancer, showing cytotoxic activity against breast cancer cell lines and inhibiting carbonic anhydrase IX, an enzyme associated with tumor hypoxia. tandfonline.comnih.govbue.edu.eg Additionally, a novel sulfonamide compound, 2-nitro-N-(pyridin-2-ylmethyl)benzenesulfonamide, has demonstrated antileishmanial activity against Leishmania donovani, the parasite responsible for visceral leishmaniasis. nih.gov

The diverse biological profile of this compound derivatives underscores their importance as a privileged scaffold in the discovery of new therapeutic agents.

Anti-Pancreatitis Effects

Research into the specific anti-pancreatitis effects of this compound derivatives is an emerging area. While detailed mechanisms are still under full investigation, initial findings suggest a potential therapeutic role. One study has indicated that the parent compound, this compound, may inhibit pancreatitis by reducing inflammation and limiting the production of hydrogen ions from hydrochloric acid.

Furthermore, related research on sulfonamide-substituted diphenylpyrimidine derivatives has shown activity against pancreatic cancer cells. For instance, the inhibitor known as 7e was found to suppress the proliferation of pancreatic cancer cell lines and promote apoptosis. bohrium.com While this research focuses on pancreatic cancer rather than pancreatitis, it highlights the potential for sulfonamide derivatives to modulate cellular processes within the pancreas.

Based on the available research, detailed studies focusing specifically on the anti-pancreatitis mechanisms of this compound derivatives are limited.

Diuretic Applications

The application of sulfonamides as diuretics is a well-established pharmacological principle. researchgate.net These compounds can induce diuresis, the increased excretion of urine, by inhibiting carbonic anhydrase in the renal tubules, which leads to reduced reabsorption of sodium, bicarbonate, and water. nih.gov

A prominent example of a pyridine-sulfonamide derivative utilized for its diuretic properties is Torasemide. thieme-connect.com Chemically known as N-(isopropylcarbamoyl)-4-(m-tolylamino)pyridine-3-sulfonamide, Torasemide is a high-potency loop diuretic. thieme-connect.com It is used in the treatment of edema associated with congestive heart failure, as well as kidney and liver disease. thieme-connect.com The development and synthesis of Torasemide and its related substances are significant areas of pharmaceutical research, underscoring the importance of the pyridine-sulfonamide scaffold in creating effective diuretic agents. thieme-connect.com While Torasemide is a pyridine-3-sulfonamide, its efficacy highlights the potential of the broader class of pyridine-sulfonamide derivatives in diuretic applications.

Antiepileptic and Anticonvulsant Properties

The sulfonamide group is a key pharmacophore in the development of antiepileptic and anticonvulsant drugs. sciepub.comsci-hub.se Derivatives of this compound have been investigated for their potential to treat seizures, with research focusing on their efficacy in various preclinical models.

Studies have shown that incorporating a sulfonamide moiety into different molecular structures can yield compounds with significant anticonvulsant activity. The mechanism of action is often attributed to the inhibition of carbonic anhydrase isozymes (such as CA I, CA II, and CA IV), which are involved in key physiological processes in the brain. sciepub.com For instance, the combination of a sulfonamide with other known antiepileptic fragments, like valproic acid, has produced derivatives with potent inhibitory effects on these enzymes and strong anticonvulsant properties in the maximal electroshock (MES) test in mice. sciepub.com

A series of 2-aryl-2-(pyridin-2-yl)acetamides, derived from the redesign of the sodium channel blocker Disopyramide, have demonstrated broad-spectrum anticonvulsant activity. nih.gov These compounds were effective in both the MES and subcutaneous Metrazol (scMET) tests, which are standard models for screening potential antiepileptic drugs. nih.gov Structure-activity relationship (SAR) studies of these derivatives indicated that the highest activity was found in compounds with unsubstituted phenyl rings or those with substituents at the ortho- and meta-positions of the phenyl ring. nih.gov

The following table summarizes the anticonvulsant activity of selected sulfonamide derivatives from various research studies.

Table 1: Anticonvulsant Activity of Selected Sulfonamide Derivatives

Compound Test Model Activity Reference
5-valproylamido-1,3,4-thiadiazole-2-sulfonamide MES test (mice) Strong anticonvulsant properties sciepub.com
2-aryl-2-(pyridin-2-yl)acetamides MES and scMET tests Broadly active nih.gov
Thieno[2,3-b]pyridine derivative (236e) MES test (mice) More active than Phenytoin sci-hub.se
1-aryl-6,7-dimethoxy-3,4-dihydroisoquinoline-2(1H)-sulfonamides Audiogenic seizures (DBA/2 mice) Better than topiramate sciepub.com

This table is for illustrative purposes and includes data on various sulfonamide derivatives to show the scope of research in this area.

Anti-Malarial Activity

Pyridine-sulfonamide derivatives have emerged as a promising class of compounds in the search for new anti-malarial agents, particularly in the face of growing drug resistance to existing therapies. nih.govrsc.org These compounds often target essential parasitic enzymes that are crucial for the survival of Plasmodium falciparum, the deadliest species of malaria parasite.

One key target for these derivatives is the cysteine protease falcipain-2 (FP-2), which is involved in the degradation of hemoglobin by the parasite. nih.gov By inhibiting FP-2, these compounds disrupt a vital metabolic pathway, leading to parasite death. nih.gov Virtual screening and subsequent in vitro evaluation of a library of sciepub.comnih.govnih.govtriazolo[4,3-a]pyridine sulfonamides identified several potent inhibitors of P. falciparum. nih.gov

Furthermore, pyrimidine-tethered spirochromane-based sulfonamide derivatives have demonstrated strong anti-malarial activity against both chloroquine-sensitive (3D7) and chloroquine-resistant (W2) strains of P. falciparum. rsc.org These compounds also showed inhibitory effects against falcipain-2 and falcipain-3. rsc.org

Research into 1-phenyl-1H-pyrazolo[3,4-b]pyridine derivatives connected to a benzenesulfonamide (B165840) moiety has also yielded compounds with significant in vitro activity against the chloroquine-resistant W2 clone of P. falciparum. nih.gov

The following table presents the in vitro anti-malarial activity of several pyridine-sulfonamide derivatives against P. falciparum.

Structure Activity Relationship Sar Studies of Pyridine 2 Sulfonamide Derivatives

Impact of Substituent Groups on Biological Activity

The nitro group (-NO2) is a potent electron-withdrawing group that significantly alters the electronic properties of the pyridine (B92270) ring. Its incorporation can impact a compound's polarity, reactivity, and ability to interact with biological macromolecules. nih.gov In the context of the pyridine-2-sulfonamide scaffold, the nitro group's presence is a key structural feature in compounds like 5-Nitrothis compound. ontosight.ai

The strong electron-withdrawing nature of the nitro group deactivates the aromatic ring through resonance, which can change the molecule's polarity and favor interactions with nucleophilic sites on protein structures, such as enzymes. nih.gov This property is often exploited in drug design to enhance binding affinity or modulate the mechanism of action. For instance, the reduction of a nitro group within a cell can produce toxic intermediates like nitroso and superoxide (B77818) species, a mechanism that contributes to the antimicrobial activity of many nitro-containing compounds. nih.gov While specific SAR studies detailing a wide range of nitro-substituted pyridine-2-sulfonamides are not broadly available in the provided results, the known electronic effects of the nitro group suggest its powerful influence. nih.govontosight.ai Research has shown that substitution with electron-withdrawing groups, such as the nitro group, can lead to an increase in the antibacterial activity of sulfonamide drugs. nih.gov

The introduction of alkyl, amino, and various heterocyclic groups onto the this compound core has led to the discovery of compounds with diverse biological activities. These substituents can influence factors such as lipophilicity, hydrogen bonding capacity, and steric bulk, all of which are critical for target binding.

Alkyl and Amino Groups: Theoretical studies on alkylimino-substituted sulfonamides show that the length of the alkyl chain affects properties like pKa and hydrophobicity. The partition coefficient (log P) tends to increase with the number of carbon atoms in the alkyl chain. nih.gov The strength of intramolecular hydrogen bonds can also be affected by the alkyl chain length, which in turn influences the compound's acidity and conformation. nih.govacs.org For example, in one study, a stabilizing intramolecular hydrogen bond between an -NH3+ alkylamine group and the sulfonamide's oxygen atom was observed to lower the pKa significantly. nih.gov

Heterocyclic Substituents: Attaching other heterocyclic rings to the this compound scaffold is a common strategy to enhance biological activity. For instance, a series of pyridine sulfonamide derivatives bearing a piperazine (B1678402) ring showed significant antitumor activity against melanoma, breast cancer, ovarian cancer, and leukemia cell lines. ekb.eg In another study, replacing a phenyl ring on a different scaffold with pyridine rings (aza analogues) resulted in derivatives that were less potent, indicating that the specific heterocyclic system and its point of attachment are crucial. nih.gov The fusion of pyridine with other heterocycles like imidazole (B134444) or pyrazole (B372694) has proven to be a particularly fruitful strategy, as discussed in section 6.2.1. nih.gov

The table below summarizes the effect of different substituents on the antimicrobial activity of sulfaguanidine (B1682504) derivatives containing a pyridine moiety.

CompoundSubstituent at Position 1Gram-positive Inhibition Zone (mm)Gram-negative Inhibition Zone (mm)Reference
Derivative 6 H16 - 1812 - 15 nih.gov
Derivative 4 Cyclohexyl23 - 2523 - 27 nih.gov

This table illustrates that the presence of an N-cyclohexyl group in position one significantly increased the antimicrobial activity compared to the unsubstituted derivative. nih.gov

The electronic nature of substituents on the pyridine ring profoundly influences the reactivity and binding capabilities of this compound derivatives. A central theme in SAR studies is the comparison between electron-withdrawing groups (EWGs) and electron-donating groups (EDGs).

Electron-Withdrawing Groups (EWGs): EWGs, such as nitro (-NO2), trifluoromethyl (-CF3), and halogens (-Cl, -Br), decrease the electron density of the pyridine ring. rsc.org This can enhance interactions with electron-rich pockets in a biological target. For example, the introduction of a strongly electron-withdrawing sulfonamide group was shown to decrease the σ-donating ability of the pyridine nitrogen's lone pair while increasing the π-accepting properties of the coordinated unit. acs.org In studies of Cp*Ir catalysts with (pyridinylmethyl)sulfonamide ligands, the addition of strongly electron-withdrawing groups at the sulfonyl group improved the catalyst's selectivity and activity. acs.orgwhiterose.ac.uk Furthermore, increased antibacterial activity has been observed in sulfonamide drugs upon substitution with EWGs like the nitro group. nih.gov

Electron-Donating Groups (EDGs): EDGs, such as methyl (-CH3) and methoxy (B1213986) (-OCH3), increase the electron density of the pyridine ring. rsc.org In the context of Cp*Ir transfer hydrogenation catalysts, a clear positive correlation was found between the electron-donating ability of the pyridine substituent and the catalytic activity, as long as the hydride donation remains the rate-determining step. acs.orgwhiterose.ac.uk However, strongly electron-donating groups can sometimes cause a change in the rate-determining step of the catalytic cycle. acs.orgwhiterose.ac.uk

The interplay between these electronic effects is complex. For instance, in one study on intramolecular π-π stacking, sulfonamide derivatives with either EWGs or EDGs adopted conformations that did not favor these interactions, with one pyridine sulfonamide derivative being a notable exception. rsc.org

Chirality, or the "handedness" of a molecule, is a critical factor in drug activity, as biological systems are inherently chiral. The introduction of a stereogenic center into a this compound derivative can lead to enantiomers with significantly different pharmacological and pharmacokinetic properties. mdpi.comresearchgate.net The sulfur atom in certain sulfinyl compounds can itself be a stereogenic center. acs.orgnih.gov

Enantioselective affinity has been demonstrated for sulfonamide derivatives targeting human carbonic anhydrase II (hCAII). In one study, the enantiomers of novel sulfonamide derivatives were separated using chiral chromatography. nih.gov Subsequent biophysical analysis using techniques like microscale thermophoresis (MST) and surface plasmon resonance (SPR) revealed that the enantiomers of a diarylpyrazole sulfonamide derivative exhibited different binding affinities for hCAII, with equilibrium dissociation constants in the nanomolar range. nih.gov

The mechanism of chiral recognition often involves a combination of interactions, including hydrogen bonds, π-π interactions, and dipole-dipole forces between the chiral molecule and a chiral stationary phase or biological target. mdpi.com The spatial arrangement of functional groups like the sulfinyl (>S=O), phenyl, and pyridyl moieties is crucial for these selective interactions. mdpi.com Theoretical simulations and molecular docking can be employed to understand these recognition mechanisms, correlating the elution order in chromatography with calculated binding energies. mdpi.com

Scaffold Modifications and Pharmacophore Mapping

Beyond simple substitution, modifying the core heterocyclic scaffold of this compound can unlock new biological activities and improve drug-like properties. Fusing other heterocyclic rings to the pyridine structure is a key strategy in this area. Pharmacophore mapping, which identifies the essential steric and electronic features for biological activity, helps guide these modifications. slideshare.netyoutube.com

Fusing heterocyclic rings such as pyrazole and imidazole to the this compound scaffold creates rigid, polycyclic systems with distinct chemical properties and three-dimensional shapes, often leading to enhanced potency and selectivity.

Pyrazole-Fused Derivatives: A notable example involves the synthesis of pyrazolo[4,3-c]pyridine sulfonamides as carbonic anhydrase (CA) inhibitors. nih.gov These compounds were synthesized and evaluated against various human and bacterial CA isoforms. The SAR study revealed that the nature of the substituent at the nitrogen atom of the pyridine moiety significantly influenced inhibitory activity. For instance, replacing certain substituents with a 1-acetyl-4-amino-1-pyrrol-2(5H)-one group led to some of the most active compounds against specific CA isoforms. nih.gov The fusion of pyrazole and pyrazoline rings with a sulfonamide moiety has also been explored for developing new antitubercular agents, aiming to improve activity and lipophilicity through molecular hybridization. acs.orgnih.gov

The table below presents the inhibitory activity of selected pyrazolo[4,3-c]pyridine sulfonamides against different human carbonic anhydrase (hCA) isoforms.

CompoundR SubstituenthCA I (Ki, nM)hCA II (Ki, nM)hCA IX (Ki, nM)hCA XII (Ki, nM)Reference
1e 4-fluorophenyl2588.925.54.5 nih.gov
1h 1-acetyl-4-amino-1-pyrrol-2(5H)-one764015.67.86.9 nih.gov

Data shows that while both compounds are potent inhibitors, the substituent at the R position fine-tunes the selectivity and potency against different isoforms. Compound 1e is a highly potent inhibitor of hCA II and hCA XII, whereas compound 1h shows strong inhibition against the cancer-related hCA IX. nih.gov

Imidazole-Fused Derivatives: The fusion of an imidazole ring to the pyridine core results in imidazopyridine scaffolds, which are present in numerous pharmacologically active agents. nih.gov Researchers have designed and synthesized new series of imidazo[1,2-a]pyridine-sulfonamides starting from 2-aminopyridine (B139424). researchgate.net These compounds have been evaluated for various biological activities, including anticancer and antimicrobial effects. researchgate.netnih.gov The synthesis of pyridine-based benzimidazole (B57391) derivatives incorporating sulfonamide moieties has also been developed, with the resulting compounds showing potential antiviral and antimicrobial activities. acs.org The combination of the imidazopyridine scaffold with other groups, such as a thiazolyl moiety, has been shown to inhibit tumor cell growth. rsc.org

Alterations in Linker Regions and Bridging Moieties

The nature of the linker connecting the this compound core to other chemical moieties plays a pivotal role in determining the compound's biological profile. Research has shown that even subtle changes in the linker's length, flexibility, and chemical composition can dramatically impact activity.

For instance, in a series of azaheterocyclic carbazole (B46965) sulfonamides, the sulfonamide linkage itself is a critical determinant of antiproliferative activity. nih.gov The orientation and nature of this bridge influence how the molecule interacts with its biological target.

In another study focused on creating dual inhibitors of dihydropteroate (B1496061) synthase (DHPS) and dihydrofolate reductase (DHFR), the strategy involved linking a sulfonamide group, a known DHPS inhibitor, to a pyridine ring substituted at the 6-position with an amino or hydroxyl group to target DHFR. acs.org This design hypothesis underscores the importance of the bridging pyridine moiety in enabling simultaneous interaction with two distinct enzyme active sites. acs.org The synthesis of these hybrids involved reacting novel benzothiazol sulfonylhydrazide with ketene (B1206846) dithioacetal derivatives, further highlighting the diverse chemistries employed to create effective linkers. x-mol.com

Furthermore, the introduction of a 1,2,3-triazole linker between a sulfonamide and a pyrimidinone moiety was found to decrease antiproliferative activity, suggesting that the specific conformational constraints imposed by this particular heterocyclic linker are detrimental to the desired biological effect. nih.gov

Correlation between Structural Features and Specific Biological Targets

Carbonic Anhydrase (CA) Inhibition: Aromatic and heteroaromatic sulfonamides are known inhibitors of carbonic anhydrase. ekb.eg Tertiary sulfonamide derivatives of pyridyl-indole based heteroaryl chalcones have been investigated as potential CA IX inhibitors, indicating that this class of compounds may serve as leads for developing non-zinc binding inhibitors. ekb.eg

Dihydrofolate Reductase (DHFR) Inhibition: this compound derivatives have been designed as dual inhibitors of DHPS and DHFR. acs.org In one study, a series of N-sulfonamide 2-pyridones were synthesized to combine the inhibitory activities of both enzymes in a single molecule. acs.orgx-mol.com Compound 11a from this series emerged as a potent dual inhibitor, with IC50 values of 2.76 µg/mL against DHPS and 0.20 µg/mL against DHFR. acs.orgx-mol.com Docking studies revealed that this compound successfully occupied the p-aminobenzoic acid and pterin (B48896) binding pockets of DHPS, as well as the pterin binding pocket of DHFR. acs.orgx-mol.com Another study on sulfaguanidine hybrids with pyridine-2-one derivatives also identified potent dual DNA gyrase and DHFR inhibitors. mdpi.com Compounds 2d , 3a , and 2a from this series showed significant inhibition of DHFR with IC50 values ranging from 4.33 to 5.54 µM. mdpi.com

Acetylcholinesterase (AChE) Inhibition: Novel pyridine-containing sultones have been synthesized and evaluated for their ability to inhibit cholinesterase. nih.gov Most of these compounds displayed selective acetylcholinesterase (AChE) inhibitory activity. nih.gov The SAR analysis revealed that fused pyridine-containing sultones exhibited increased AChE inhibition. nih.gov Specifically, for one series of compounds, a substituent at the para position of a phenyl ring was more effective than meta or ortho substitutions. nih.gov For another series, the presence of a halophenyl group enhanced activity. nih.gov Compound B4 (4-(4-chlorophenyl)-2,2-dioxide-3,4,5,6-tetrahydro-1,2-oxathiino[5,6-h]quinoline) was identified as a selective AChE inhibitor with an IC50 of 8.93 µM. nih.gov

The antiproliferative activity of pyridine derivatives is significantly influenced by the nature and position of substituents on the pyridine ring. mdpi.com

The introduction of methoxy (O-CH3) groups into the structure of pyridine-derived compounds has been shown to significantly enhance their antiproliferative activity against HeLa, A549, and MDA-MB-231 cancer cell lines. mdpi.com Similarly, the presence of a hydroxyl (-OH) group also improved activity, particularly against HeLa and MCF-7 cell lines. mdpi.com

In a series of azaheterocyclic carbazole sulfonamides, compounds 13 (N-(2,6-dimethoxypyridine-3-yl)-9-ethylcarbazole-3-sulfonamide) and 14 (N-(2,6-dimethoxypyridine-3-yl)-9-methylcarbazole-3-sulfonamide) demonstrated potent cytotoxicity with IC50 values of 122 nM and 101 nM, respectively. nih.govresearchgate.net This highlights the favorable contribution of the 2,6-dimethoxypyridine (B38085) moiety to the antiproliferative effect. nih.gov

Furthermore, pyrimidine-sulfonamide hybrids have been investigated for their anticancer potential. nih.gov For hybrids targeting the Hsp90-Cdc37 protein-protein interaction, a piperidinyl ring was found to be more favorable than a pyrrolidinyl ring at the C-2 position of the pyrimidine (B1678525) moiety. nih.gov The combination of hydrogen-bond donors like carboxylic acid and hydroximic acid with the sulfonamide fragment also enhanced activity. nih.gov

CompoundTarget/Cell LineActivity (IC50)Reference
13 (N-(2,6-dimethoxypyridine-3-yl)-9-ethylcarbazole-3-sulfonamide)Various tumor cells122 nM nih.gov
14 (N-(2,6-dimethoxypyridine-3-yl)-9-methylcarbazole-3-sulfonamide)Various tumor cells101 nM nih.gov
1a (pyrimidine-sulfonamide hybrid)HCT-116 colon cancer1.73 µM nih.gov
9a (pyrimidine-sulfonamide hybrid)HCT-116 colon cancer9.64 µM nih.gov
46 (Pyrazolo[1,5-a]pyrimidine–sulfonamide hybrid)MCF-7 breast cancer0.96 µM nih.gov
46 (Pyrazolo[1,5-a]pyrimidine–sulfonamide hybrid)MDA-MB-468 breast cancer1.07 µM nih.gov

The antimicrobial properties of this compound derivatives are influenced by various structural modifications. nih.gov The presence of certain functional groups, such as amino, hydroxy, methoxy, and sulfamide, can increase the biological activity of these compounds. nih.gov

In a study of pyridine-based N-sulfonamides, compounds 15c and 15d , which both possess an ethoxycarbonyl group at the C5 position of the pyridine ring, showed nearly equal activity against Herpes Simplex Virus-1 (HSV-1) and Coxsackievirus B4 (CBV4). acs.org However, replacing the ethoxycarbonyl group with a cyano group, as in compounds 15a and 15b , resulted in lower to no activity against these viruses. acs.org

The development of dual DHPS and DHFR inhibitors has also been a key strategy in the search for new antimicrobial agents. acs.org A series of N-sulfonamide 2-pyridones were synthesized, and among them, compounds 3b , 5a , 5b , 11a , and 11b were found to have significant antimicrobial activities against tested bacterial and fungal strains. acs.orgx-mol.com

Furthermore, the coupling of sulfonamides with a thienopyrimidine structure has been explored to enhance antimicrobial potency. mdpi.com In one such series, incorporating sulfadiazine (B1682646) into a thienopyrimidine hybrid (12ii ) resulted in enhanced antibacterial activity against Staphylococcus aureus and Escherichia coli. mdpi.com

CompoundTarget Organism(s)Activity (MIC)Reference
15c HSV-1, CBV4, HAVIC50 = 90 µg/mL (HSV-1), 88 µg/mL (CBV4 & HAV) acs.org
15d HSV-1, CBV4IC50 = 90 µg/mL (HSV-1 & CBV4) acs.org
12ii (thienopyrimidine-sulfadiazine hybrid)S. aureus, E. coli125 µg/mL mdpi.com

Computational and Theoretical Studies on Pyridine 2 Sulfonamide

Quantum Chemical Calculations (DFT)

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, enabling the accurate calculation of a molecule's electronic structure and associated properties. Through DFT, researchers can model and predict the behavior of Pyridine-2-sulfonamide at the atomic level, providing a theoretical framework that complements and explains experimental findings.

Electronic Structure Elucidation

Quantum chemical calculations using DFT have been extensively employed to determine the optimized molecular geometry and electronic structure of this compound derivatives. These studies often utilize basis sets such as B3LYP/6-311G+(d,p) or B3LYP/6-311++G** to perform geometry optimizations and frequency calculations. mdpi.comnih.gov The optimized structures derived from these calculations are frequently compared with experimental data from X-ray crystallography, showing a high degree of correlation and validating the computational models. mdpi.comresearchgate.net

HOMO-LUMO Analysis and Energy Gap Determination

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in understanding a molecule's chemical reactivity and kinetic stability. The energy difference between the HOMO and LUMO, known as the energy gap (ΔE), is a key indicator of molecular stability; a larger energy gap implies higher stability and lower reactivity. mdpi.com

For sulfonamide derivatives, HOMO-LUMO analysis reveals the distribution of electron density. In a study of a sulfonamide Schiff base, the HOMO was found to be located on the pyridine (B92270) and benzene (B151609) rings, as well as the azomethine and sulfonamide groups, while the LUMO was primarily situated on the sulfonamide group, azomethine group, and the pyridine and benzene rings. nih.gov The calculated energy gap for this compound was 4.22 eV, suggesting high reactivity and biological activity. nih.gov Molecules with smaller energy gaps are generally considered "soft" and more polarizable, which can be advantageous for biological applications. nih.gov

Table 1: Chemical Reactivity Descriptors for a Sulfonamide Schiff Base Derivative

Parameter Value
HOMO energy (eV) -6.84
LUMO energy (eV) -2.62
Energy gap (eV) 4.22
Chemical hardness (eV) 2.11
Chemical softness (eV⁻¹) 0.24
Electronegativity (eV) 4.73
Electrophilicity index (eV) 5.30

Data sourced from a study on a sulfonamide Schiff base derivative. nih.gov

Molecular, Electronic, Covalent, and Non-Covalent Interactions

A comprehensive understanding of the various interactions within and between molecules is essential for predicting their behavior in different environments. DFT calculations, in conjunction with methods like Hirshfeld surface analysis, provide a quantitative assessment of these interactions. uomphysics.net

Molecular Docking Investigations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule when bound to a second. It is widely used in drug discovery to understand how a ligand, such as a this compound derivative, might interact with a biological target, typically a protein or enzyme.

Prediction of Binding Modes with Biological Targets

Molecular docking studies have been instrumental in predicting the binding modes of this compound derivatives with various biological targets, including carbonic anhydrases (CAs) and kinases. mdpi.commdpi.com For instance, in a study of coumarin-sulfonamide hybrids as carbonic anhydrase inhibitors, docking simulations showed that the sulfonamide compounds bind directly to the zinc ion in the active site of hCA IX. mdpi.com The top-ranked conformations from these simulations provide a detailed picture of the binding interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex. mdpi.com

In another study, the binding modes of R- and S-isomers of a 5-bromo-2-chloro-N-(1-phenylethyl)pyridine-3-sulfonamide with PI3Kα kinase were analyzed. mdpi.comnih.gov The docking results revealed that both enantiomers could fit into the ATP-binding pocket of the kinase, with the more active R-isomer forming a key hydrogen bond with Val851, an interaction not observed for the S-isomer. mdpi.com This difference in binding mode provided a structural basis for the observed difference in inhibitory activity. mdpi.comnih.gov

Table 2: Predicted Binding Interactions of a Pyridine-Sulfonamide Derivative with PI3Kα Kinase

Interacting Residue Type of Interaction
Val851 Hydrogen Bond
Tyr836 π-π Stacking
Ile800 Hydrophobic Interaction
Ile932 Hydrophobic Interaction

Based on molecular docking studies of 5-bromo-2-chloro-N-(1-phenylethyl)pyridine-3-sulfonamide. mdpi.com

Identification of Pharmacophore Sites

A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. Computational methods, including molecular docking and Petra/Osiris/Molinspiration (POM) analysis, are used to identify these key pharmacophoric features. imist.maresearchgate.net

For a series of imidazole[1,2-a]pyridine-sulfonamides, molecular docking and POM analysis were employed to identify potential pharmacophore sites. imist.maresearchgate.net These studies can pinpoint specific atoms or functional groups, such as hydrogen bond donors and acceptors, and aromatic rings, that are crucial for binding to a target receptor. The identification of these sites is a critical step in the design of new and more potent drug candidates. For example, in some antiviral compounds, oxygen atoms can act as key pharmacophore sites. researchgate.net

In silico Pharmacokinetic and Toxicity Prediction (ADMET)

In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) studies are crucial in the early stages of drug discovery to predict the pharmacokinetic and toxicological properties of a compound, thereby reducing the time and cost of development.

The drug-likeness of a compound is an evaluation of whether it possesses properties that would make it a likely orally active drug in humans. This assessment is often based on qualitative rules and quantitative measures. One of the most common sets of rules is Lipinski's Rule of Five, which suggests that poor absorption or permeation is more likely when a compound has a molecular weight greater than 500 g/mol , more than 5 hydrogen bond donors, more than 10 hydrogen bond acceptors, and a LogP value greater than 5. tandfonline.com

Studies on various sulfonamide derivatives containing pyridine moieties have shown that these compounds generally exhibit favorable drug-like properties. nih.govresearchgate.net For instance, computational analyses of certain pyridine-sulfonamide derivatives confirmed that they adhered to Lipinski's Rule of Five, indicating potential for good oral bioavailability. tandfonline.commdpi.com The polar surface area (PSA), a key metric for predicting drug permeability across cell membranes, is also evaluated. A PSA value of less than 140 Ų is generally considered favorable for cell membrane permeability. tandfonline.com

Interactive Table: Drug-Likeness Parameters for Representative Sulfonamide Derivatives

Compound Class Molecular Weight ( g/mol ) Hydrogen Bond Donors Hydrogen Bond Acceptors LogP PSA (Ų) Rule of Five Violations
Pyridine-Sulfonamide Derivatives tandfonline.com 227.67 - 429.54 1 - 3 3 - 6 0.02 - 2.53 < 140 0
Triazolo-Pyridine Sulfonamides mdpi.com Varies No BBB permeability Not a P-gp substrate Varies Varies Not specified

ADMET prediction provides a more detailed profile of a compound's potential behavior in the body. Online servers and specialized software are used to calculate these properties. nih.gov For example, studies on pyridine-sulfonamide derivatives have predicted good gastrointestinal absorption and an absence of blood-brain barrier (BBB) permeability, which is advantageous for reducing potential central nervous system side effects. mdpi.com Furthermore, predictions can indicate whether a compound is a substrate for P-glycoprotein (P-gp), a membrane protein that can pump drugs out of cells, affecting their bioavailability. mdpi.com Some pyridine-sulfonamide derivatives were predicted not to be P-gp substrates. mdpi.com Toxicity predictions also play a vital role, with some analyses indicating that certain sulfonamide Schiff bases can be considered non-toxic oral drug candidates. nih.gov

Interactive Table: Predicted ADMET Properties for a Sulfonamide Schiff Base

Property Prediction Implication
Gastrointestinal Absorption mdpi.com High Good potential for oral bioavailability
Blood-Brain Barrier (BBB) Permeability mdpi.com Low / No Reduced risk of CNS side effects
P-glycoprotein (P-gp) Substrate mdpi.com No Higher potential for cellular uptake
CYP450 Inhibition mdpi.com Varies Potential for drug-drug interactions

Advanced Computational Methods

Beyond ADMET predictions, more advanced computational techniques offer deeper insights into the electronic structure and specific properties of this compound.

Natural Bond Orbital (NBO) analysis is a computational method that examines the electronic wavefunction to understand charge distribution, intramolecular and intermolecular bonding, and hyperconjugative interactions. taylorandfrancis.comuni-muenchen.de It translates the complex, delocalized molecular orbitals into a more intuitive Lewis-like structure of localized bonds and lone pairs. uni-muenchen.de The analysis quantifies the stabilization energy (E(2)) associated with the delocalization of electron density from a filled (donor) Lewis-type NBO to an empty (acceptor) non-Lewis NBO. nih.govuni-muenchen.de Higher E(2) values indicate a greater degree of electronic delocalization and stability. nih.gov

Non-linear optical (NLO) materials have applications in optoelectronics and photonics, as they can alter the properties of light passing through them. rsc.orgresearchgate.net Computational methods, particularly Density Functional Theory (DFT), are used to predict the NLO properties of molecules. researchgate.netnih.gov Key parameters calculated include the dipole moment (μ), polarizability (α), and the first hyperpolarizability (β). researchgate.net

Molecules with large hyperpolarizability values are considered good candidates for NLO materials. rsc.org This property is often associated with intramolecular charge transfer from an electron-donating group to an electron-accepting group through a π-conjugated system. rsc.org Studies on sulfonamide derivatives, including those with pyridine rings, have shown that these compounds can possess significant NLO responses. nih.govnih.gov A lower HOMO-LUMO energy gap is often correlated with higher reactivity, greater polarizability, and enhanced NLO properties. rsc.org Calculations have revealed that some sulfonamide derivatives exhibit hyperpolarizability values many times greater than that of urea, a standard reference material for NLO studies. rsc.org

Interactive Table: Calculated NLO Properties of a Sulfonamide Derivative

Parameter Value (a.u.) Significance
Dipole Moment (μ) researchgate.net Varies Indicates charge distribution and polarity
Polarizability (α) researchgate.net Varies Measures the ease of electron cloud distortion

In the context of designing new sulfonamides derived from 2-aminopyridine (B139424), POM analysis has been employed to screen compounds and predict their potential as drug candidates. imist.maimist.maresearchgate.net The results from POM analysis can guide the synthesis of derivatives with optimized biological activity. imist.ma For a series of newly synthesized imidazole[1,2-a]pyridine-sulfonamides, POM analysis, in conjunction with other computational methods like DFT and molecular docking, indicated that the compounds possessed an optimal drug ability score, supporting their potential for further development. imist.ma

Continuous Symmetry Measure (CSM) for Geometric Analysis

In the computational and theoretical analysis of molecular structures, the Continuous Symmetry Measure (CSM) offers a powerful quantitative tool to evaluate the degree to which a molecule or a fragment thereof conforms to a specific symmetry point group. nih.govepa.govhuji.ac.il Rather than providing a binary "yes" or "no" answer to the question of whether a structure possesses a certain symmetry, the CSM method calculates a continuous value that represents the "distance" from the given structure to its nearest ideal symmetric structure. epa.gov This value is typically normalized to a scale, often from 0 to 100, where a CSM value of 0 signifies that the structure perfectly matches the ideal symmetry, and higher values indicate a greater degree of distortion from that symmetry. epa.gov

While extensive computational studies, such as those employing Density Functional Theory (DFT), have been conducted on pyridine-sulfonamide and its derivatives to determine optimized geometries, conformational preferences, and electronic properties, the direct application of the Continuous Symmetry Measure to the isolated this compound molecule is not extensively documented in the reviewed literature. nih.govresearchgate.netmdpi.com However, the utility of CSM is well-illustrated in the analysis of metal complexes where pyridine-sulfonamide derivatives act as ligands. These studies provide significant insight into how the coordination environment deviates from ideal geometries.

A notable application of CSM involves the geometric analysis of a series of cobalt(II) complexes featuring N-(pyridine-2-ylmethyl)-sulfonamide ligands. researchgate.net In this research, CSM was employed to quantify the subtle variations in the CoN₄ coordination geometry. The analysis focused on the distortion from an ideal tetrahedral (Td) geometry towards a seesaw (C₂ᵥ) or a D₂d symmetry. These geometric distortions, induced by different substituents on the sulfonamide ligand, were found to correlate directly with the magnetic properties of the complexes, specifically the axial zero-field splitting parameter (D). researchgate.net

The degree of distortion from tetrahedral geometry, as measured by CSM, was shown to be crucial for maximizing the uniaxial magnetic anisotropy. researchgate.net The research indicated that a narrow range of CSM values, between 6 and 7, which corresponds to a 14-15 degree deviation from the standard tetrahedron, is ideal for optimizing the D value in this specific coordination environment. researchgate.net

Table 1: Continuous Symmetry Measure (CSM) Data for Cobalt(II)-Sulfonamide Complexes

The following interactive table presents the CSM values for a series of cobalt(II) complexes with substituted N-(pyridine-2-ylmethyl)-sulfonamide ligands, quantifying the deviation from ideal tetrahedral (Td) geometry.

CompoundLigand Substituent (R²)CSM (Td)
1 4-tert-butylphenylsulfonyl (tBuphs)6.88
2 5-(dimethylamino)naphthalen-1-ylsulfonyl (DNps)6.75
3 mesitylsulfonyl (Ms)6.55
4 tosyl (Tos)6.43
5 naphthalen-1-ylsulfonyl (Nps)6.27
6 4-tert-butylphenylsulfonyl (tBuphs) with N-Me7.01

Data sourced from studies on cobalt(II) complexes with pyridine-sulfonamide ligands. researchgate.net

This application demonstrates the power of CSM in providing a precise, quantitative measure of geometric distortion that can be correlated with other physicochemical properties. It allows researchers to move beyond qualitative descriptions of coordination spheres and establish clear structure-property relationships in complex systems involving the pyridine-sulfonamide scaffold.

Future Directions and Emerging Research Areas

Development of Multi-Targeting Pyridine-2-sulfonamide Agents

The traditional "one-target, one-drug" paradigm is increasingly being challenged by the complexity of multifactorial diseases such as cancer. sci-hub.se This has led to a growing interest in the development of multi-target agents that can simultaneously modulate several key biological pathways, offering the potential for enhanced therapeutic efficacy and a reduced likelihood of drug resistance. sci-hub.seresearchgate.net The versatile structure of the sulfonamide moiety makes it an excellent candidate for designing such multi-target drugs. sci-hub.seresearchgate.net

Researchers are designing hybrid molecules that integrate the this compound scaffold with other pharmacophores to create compounds with dual or multiple modes of action. nih.gov For instance, the combination of a sulfonamide with a thiosemicarbazone moiety has yielded compounds that exhibit both potent and selective inhibition of cancer-related carbonic anhydrase (CA) isoforms (CA IX and XII) and effective chelation of metal ions like iron and copper. mdpi.com One notable example, a meta-sulfonamide derivative bearing a pyridin-2-yl residue, demonstrated significant inhibition of CA IX and XII with Ki values of 4.9 nM and 5.6 nM, respectively, and also showed promising antiproliferative activity. mdpi.com This synergistic approach, integrating the distinct functionalities of different chemical motifs, represents a powerful strategy for creating novel anticancer agents. mdpi.com

Exploration of Novel Synthetic Pathways for Enhanced Efficiency

One approach involves the use of novel catalysts and reaction conditions. For example, a quinoline-based dendrimer-like ionic liquid has been successfully employed as a catalyst for the synthesis of new pyridine (B92270) derivatives containing a sulfonamide moiety under mild reaction conditions, resulting in high yields and short reaction times. researchgate.netrsc.org Another strategy focuses on the development of convenient, one-pot multicomponent reactions. rsc.org These reactions allow for the assembly of complex molecules from simple starting materials in a single step, streamlining the synthetic process. For instance, a magnetic ionic porous organic polymer has been utilized as a catalyst for the multicomponent synthesis of hybrid pyridine derivatives. rsc.org

The starting materials and synthetic intermediates also play a crucial role. Researchers have developed methods starting from readily available precursors like 2-aminopyridine (B139424). imist.maresearchgate.net This is reacted with other reagents to introduce the sulfonyl chloride group, which is then further reacted with various amines to generate a library of this compound derivatives. imist.ma The choice of solvent and base can also significantly impact the reaction's efficiency. acs.org

Rational Design of Derivatives with Improved Selectivity and Potency

The targeted design of this compound derivatives with enhanced selectivity and potency is a key focus of current research. By systematically modifying the structure of the lead compound, researchers can optimize its interaction with the biological target, leading to improved therapeutic outcomes.

One area of significant interest is the development of selective enzyme inhibitors. For example, a series of pyridine acyl sulfonamide derivatives were designed and synthesized as potential cyclooxygenase-2 (COX-2) inhibitors. nih.gov Through SAR studies, a compound was identified that exhibited potent COX-2 inhibitory activity with an IC50 of 0.8 μM. nih.gov Similarly, novel SHP2 inhibitors were designed based on a known inhibitor by employing scaffold hopping, leading to the discovery of pyridine derivatives with potent and highly selective SHP2 inhibitory activity. nih.gov One such derivative, (2-(4-(aminomethyl)piperidin-1-yl)-5-(2,3-dichlorophenyl)pyridin-3-yl)methanol, showed an in vitro enzyme activity IC50 value of 1.36 μM. nih.gov

The introduction of different substituents on the pyridine ring and the sulfonamide nitrogen allows for the fine-tuning of the compound's electronic and steric properties, which in turn influences its binding affinity and selectivity for the target protein. nih.gov This rational design approach, often guided by computational modeling, accelerates the discovery of drug candidates with optimized pharmacological profiles.

Advanced Computational Modeling for Deeper Mechanistic Understanding

Computational modeling has become an indispensable tool in modern drug discovery, providing valuable insights into the molecular interactions between a drug candidate and its biological target. researchgate.net Techniques such as molecular docking and Density Functional Theory (DFT) analysis are being extensively used to understand the binding modes of this compound derivatives and to predict their biological activity. imist.maresearchgate.net

Molecular docking studies can predict the binding affinity and orientation of a ligand within the active site of a protein, helping to identify key interactions that contribute to its potency and selectivity. researchgate.net For example, docking simulations have been used to determine the probable binding model of a pyridine acyl sulfonamide derivative within the active site of COX-2. nih.gov This information is crucial for the rational design of more potent inhibitors.

Computational methods are also employed to predict the pharmacokinetic properties of drug candidates, such as their lipophilicity, which is a critical determinant of their absorption, distribution, metabolism, and excretion (ADME) profile. mdpi.com By comparing experimentally determined lipophilicity with values obtained from various computational approaches, researchers can refine their predictive models and make more informed decisions during the drug development process. mdpi.com Furthermore, understanding the molecular mechanism of resistance to sulfonamides at a structural level can guide the design of new compounds that can overcome these resistance mechanisms. biorxiv.org

Synergistic Effects of this compound in Combination Therapies

Combination therapy, the use of two or more drugs to treat a single disease, is a well-established strategy for enhancing therapeutic efficacy, overcoming drug resistance, and reducing dose-related toxicity. tandfonline.com this compound derivatives are being investigated for their synergistic effects when used in combination with other therapeutic agents.

In the context of antiviral therapy, for example, certain synthesized pyridine-based sulfonamides have shown a synergistic effect when combined with the antiviral drug acyclovir, leading to a significant reduction in the IC50 values compared to the individual compounds. acs.org Similarly, in antimalarial therapy, the effectiveness of sulfa drugs is enhanced when combined with pyrimethamine, which inhibits another enzyme in the folate pathway, creating a synergistic blockade. tandfonline.com

The synergistic effects of a novel sulfonamide derivative, MPSP-001, have been observed in combination with colchicine (B1669291) and Taxol, leading to enhanced blocking of mitosis in cancer cells. researchgate.net These findings highlight the potential of this compound derivatives as valuable components of combination therapy regimens for a variety of diseases.

Expanding Catalytic Applications in Sustainable Chemistry

Beyond their therapeutic applications, this compound derivatives are also finding use as ligands in the development of novel catalysts for sustainable chemical processes. The ability of the this compound scaffold to coordinate with metal ions has led to the synthesis of various metal complexes with interesting catalytic properties.

Palladium(II) complexes bearing bidentate pyridyl-sulfonamide ligands have been synthesized and investigated as catalysts for the oxidation of benzyl (B1604629) alcohol to benzaldehyde. researchgate.net These catalysts have shown high activity under relatively mild conditions. Furthermore, Cp*Ir complexes with (pyridinylmethyl)sulfonamide ligands have been studied as transfer hydrogenation catalysts. acs.org Research has shown that the electronic properties of the ligand can be systematically tuned by introducing different substituents on the pyridine ring, which in turn influences the catalytic activity of the complex. acs.org

The development of catalysts that can operate under environmentally friendly conditions, such as in water or under solvent-free conditions, is a key goal of sustainable chemistry. rsc.orgresearchgate.net The use of this compound ligands in the design of such catalysts is an active area of research with the potential to contribute to the development of greener and more efficient chemical transformations. The pyridine-2-sulfonyl group has also been investigated as a protecting group for amines, which can be cleaved under mild conditions, further expanding its utility in organic synthesis. acs.org

Q & A

Basic Synthesis and Characterization

Q: What are the standard protocols for synthesizing pyridine-2-sulfonamide derivatives, and how can purity be validated? A: this compound derivatives are typically synthesized via sulfonylation of 2-aminopyridine using sulfonyl chlorides under basic conditions (e.g., pyridine or triethylamine). Key steps include refluxing in anhydrous solvents (e.g., dichloromethane) and rigorous purification via recrystallization or column chromatography. Purity validation requires ¹H/¹³C NMR to confirm structural integrity and HPLC-MS to assess chemical homogeneity. For reproducibility, ensure stoichiometric control and inert atmosphere to prevent side reactions like hydrolysis .

Advanced Q: How can researchers resolve discrepancies in spectroscopic data (e.g., unexpected splitting in NMR) for this compound complexes? A: Discrepancies often arise from dynamic processes (e.g., hindered rotation of sulfonamide groups) or paramagnetic impurities. Use variable-temperature NMR to identify conformational equilibria. For paramagnetic interference, repeat synthesis under strict anhydrous conditions and employ EPR spectroscopy to detect unpaired electrons. Cross-validate with X-ray crystallography to resolve ambiguities in molecular symmetry, as seen in Ir(III)-bpsa complexes with C₁ vs. C₂ symmetry .

Catalytic Applications in Water Oxidation

Basic Q: What experimental setups are used to evaluate this compound-based catalysts in water oxidation? A: Standard setups include electrochemical quartz crystal microbalance (EQCM) to monitor mass changes during catalysis and cyclic voltammetry (CV) to assess redox behavior. For homogeneous catalysis, use a three-electrode system with a glassy carbon working electrode and 0.1 M electrolyte (e.g., Na₂SO₄). Catalytic activity is quantified via turnover frequency (TOF) and overpotential measurements. Include controlled experiments (e.g., without catalyst) to confirm activity .

Advanced Q: How can researchers optimize the stability of Ir(III)-pyridine-2-sulfonamide catalysts under oxidative conditions? A: Stability hinges on ligand rigidity and electronic tuning. Replace flexible ethylene linkers with aromatic or cyclohexyl groups to enhance structural rigidity, as demonstrated in [Ir(bpsa-Ph)Cl₂]⁻, which showed >10-day stability with 1,000+ turnovers. Use DFT calculations to predict ligand effects on redox potentials and dynamic light scattering (DLS) to rule out nanoparticle formation. Adjust substituents (e.g., electron-withdrawing groups) to stabilize Ir(IV) intermediates .

Computational and Mechanistic Studies

Basic Q: What computational methods are suitable for modeling this compound complexes? A: Employ density functional theory (DFT) with hybrid functionals (e.g., B3LYP) and basis sets (e.g., 6-31G* for light atoms, LANL2DZ for Ir). Focus on optimizing geometry, calculating redox potentials, and analyzing frontier molecular orbitals (HOMO/LUMO). Validate with experimental CV data to ensure accuracy. Software like Gaussian or ORCA is commonly used .

Advanced Q: How can researchers reconcile contradictions between theoretical predictions and experimental catalytic efficiencies? A: Discrepancies may arise from solvent effects, counterion interactions, or unaccounted transition states. Perform explicit solvent simulations (e.g., COSMO-RS) and include counterions in DFT models. Use microkinetic modeling to incorporate intermediate steps (e.g., O─O bond formation). Experimental validation via stopped-flow spectroscopy can capture transient species missed in static calculations .

Data Interpretation and Reproducibility

Basic Q: What are best practices for ensuring reproducibility in this compound studies? A: Document all synthetic steps, including solvent batches, reaction temperatures (±1°C), and purification gradients. Use standardized characterization protocols (e.g., identical NMR relaxation delays). Share raw data (e.g., crystallographic CIF files) via repositories like Cambridge Structural Database. Replicate key findings (e.g., TOF values) across independent labs .

Advanced Q: How should researchers address variability in catalytic performance across different batches of this compound ligands? A: Batch variability often stems from trace impurities or ligand degradation. Implement accelerated stability testing (e.g., heating ligands at 40°C for 48 hours) to identify degradation pathways. Use HPLC with UV-Vis detection to quantify active ligand concentrations. For critical studies, synthesize ligands in-house rather than relying on commercial sources .

Literature Review and Knowledge Gaps

Basic Q: How can researchers identify understudied applications of this compound in catalysis? A: Conduct systematic reviews using databases like SciFinder or Reaxys, filtering by reaction type (e.g., "water oxidation") and excluding well-documented areas (e.g., sulfonamide antibiotics). Use keyword combinations: "this compound AND electrocatalysis NOT medical." Prioritize recent patents (<5 years) for industrial relevance .

Advanced Q: What strategies can resolve conflicting literature reports on the mechanism of this compound-mediated catalysis? A: Perform isotope-labeling experiments (e.g., H₂¹⁸O) to track oxygen sources in water oxidation. Combine operando spectroscopy (e.g., Raman) with electrochemical data to correlate intermediate formation with catalytic currents. Meta-analyses of activation energies across studies can identify outliers due to methodological differences .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.